Product packaging for Sulfaperin(Cat. No.:CAS No. 599-88-2)

Sulfaperin

Cat. No.: B1682704
CAS No.: 599-88-2
M. Wt: 264.31 g/mol
InChI Key: DZQVFHSCSRACSX-UHFFFAOYSA-N
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Description

Sulfaperin, with the CAS registry number 599-88-2 and a molecular formula of C11H12N4O2S, is a chemical compound belonging to the sulfonamide class of antibiotics . Sulfonamides are synthetic antimicrobial agents that function as antifolates by competitively inhibiting bacterial dihydropteroate synthase. This action disrupts the folate synthesis pathway, thereby inhibiting essential nucleic acid and protein synthesis processes in susceptible bacteria . Historically, sulfonamides like this compound have been used to treat a range of bacterial infections. Recent research has explored novel applications for this compound, including its potential as a modulator of bacterial quorum sensing (QS). Computational studies published in 2025 suggest that this compound interacts with key QS regulatory proteins, such as LasI, in pathogens like Pseudomonas aeruginosa . Quorum sensing is a cell-density-dependent signaling system that controls bacterial virulence and biofilm formation, making its inhibition a promising alternative strategy to conventional antibiotics for combating resistant infections . This makes this compound a valuable compound for microbiological and biochemical research, particularly in studies focused on antimicrobial resistance, bacterial communication mechanisms, and the development of novel anti-virulence therapies. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N4O2S B1682704 Sulfaperin CAS No. 599-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(5-methylpyrimidin-2-yl)benzenesulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12N4O2S/c1-8-6-13-11(14-7-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQVFHSCSRACSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2057782
Record name Sulfaperin
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Molecular Weight

264.31 g/mol
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CAS No.

599-88-2
Record name Sulfaperin
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Record name Sulfaperin [INN]
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Foundational & Exploratory

Sulfaperin's Role in Inhibiting Bacterial Folic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sulfaperin is a synthetic sulfonamide antibiotic.[1][2][3] Like other drugs in its class, its antibacterial effect stems from its ability to disrupt the de novo synthesis of folic acid in bacteria.[4] Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication and bacterial proliferation.[5] Because mammalian cells acquire folic acid from their diet and do not possess the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[4]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The antibacterial activity of this compound is attributed to its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS).[4] This structural analogy allows this compound to act as a competitive inhibitor of DHPS.

The enzymatic reaction catalyzed by DHPS involves the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5] this compound competes with PABA for the active site of the DHPS enzyme. When this compound binds to the enzyme, it prevents the binding of PABA, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. This leads to a bacteriostatic effect, where bacterial growth and replication are halted.[4]

Signaling Pathway Diagram

folic_acid_synthesis_inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Reaction Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA synthesis) Dihydrofolate->Tetrahydrofolate This compound This compound (PABA Analog) This compound->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.

Quantitative Data on this compound's Efficacy

Extensive searches of publicly available scientific literature and databases did not yield specific quantitative data for this compound's binding affinity to DHPS (Ki or IC50 values) or a comprehensive set of Minimum Inhibitory Concentration (MIC) values against a range of bacterial species. The following tables are presented as templates to illustrate how such data would be structured for comparative analysis.

Table 1: Hypothetical Inhibition of Dihydropteroate Synthase (DHPS) by this compound
Bacterial SpeciesEnzyme SourceInhibition Constant (Ki)IC50
Escherichia coliRecombinantData not availableData not available
Staphylococcus aureusRecombinantData not availableData not available
Pseudomonas aeruginosaRecombinantData not availableData not available
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
Bacterial SpeciesStrainMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliATCC 25922Data not availableData not available
Staphylococcus aureusATCC 29213Data not availableData not available
Pseudomonas aeruginosaATCC 27853Data not availableData not available
Streptococcus pneumoniaeClinical IsolateData not availableData not available
Haemophilus influenzaeClinical IsolateData not availableData not available

Experimental Protocols

The following sections detail generalized experimental protocols for determining the inhibitory activity of sulfonamides against DHPS and their antibacterial efficacy. These protocols can be adapted for the specific analysis of this compound.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against DHPS.

Objective: To quantify the concentration of this compound required to inhibit 50% of the DHPS enzyme activity.

Materials:

  • Recombinant DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • This compound

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of DHPS, DHPPP, and PABA in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, DHPS enzyme, and the serially diluted this compound. Incubate for a predetermined time to allow for inhibitor binding.

  • Initiation of Reaction: Add DHPPP and PABA to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific duration.

  • Detection: The product of the reaction, dihydropteroate, can be quantified using various methods, such as coupling the reaction to another enzyme that produces a colorimetric or fluorescent signal.

  • Data Analysis: Measure the signal in each well using a microplate reader. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

dhps_inhibition_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions: DHPS, DHPPP, PABA, this compound B Create serial dilutions of this compound A->B C Add buffer, DHPS, and this compound to 96-well plate B->C D Pre-incubate for inhibitor binding C->D E Initiate reaction with DHPPP and PABA D->E F Incubate at constant temperature E->F G Measure signal with microplate reader F->G H Plot enzyme activity vs. [Inhibitor] G->H I Calculate IC50 from dose-response curve H->I

Caption: Workflow for a DHPS inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.

  • Antibiotic Dilution: Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well microplate.

  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. Include a growth control well containing no antibiotic.

  • Incubation: Incubate the microplate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth (turbidity).

mic_determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized bacterial inoculum C Inoculate wells with bacterial suspension A->C B Perform serial dilution of this compound in 96-well plate B->C D Incubate plate at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity D->E F Determine MIC as the lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Mechanisms of Resistance

Bacterial resistance to sulfonamides, and presumably to this compound, primarily arises from genetic alterations that affect the drug's target, the DHPS enzyme.[8] The most common mechanisms include:

  • Mutations in the folP Gene: Point mutations in the folP gene, which encodes for DHPS, can lead to amino acid substitutions in the enzyme's active site.[9][10][11] These substitutions can reduce the binding affinity of sulfonamides to DHPS without significantly compromising the enzyme's affinity for its natural substrate, PABA.[8]

  • Acquisition of Drug-Resistant DHPS Variants: Bacteria can acquire mobile genetic elements, such as plasmids, that carry genes (sul1, sul2, sul3) encoding for highly resistant DHPS variants.[8] These alternative enzymes are not effectively inhibited by sulfonamides, allowing the bacteria to continue folic acid synthesis even in the presence of the drug.

Logical Relationship of Resistance Mechanisms

resistance_mechanisms cluster_resistance Resistance Mechanisms This compound This compound DHPS Wild-type DHPS This compound->DHPS Inhibits MutatedDHPS Mutated DHPS (Reduced this compound Affinity) ResistantDHPS Acquired Resistant DHPS (e.g., from sul genes) FolicAcid Folic Acid Synthesis DHPS->FolicAcid Catalyzes BacterialGrowth Bacterial Growth Inhibition DHPS->BacterialGrowth Essential for FolicAcid->BacterialGrowth Leads to MutatedDHPS->FolicAcid Continues Synthesis ResistantDHPS->FolicAcid Continues Synthesis

Caption: Bacterial resistance mechanisms to sulfonamides like this compound.

Conclusion

This compound, as a sulfonamide antibiotic, functions by competitively inhibiting dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. While the general mechanism of action is well-understood, a notable gap exists in the public domain regarding specific quantitative data on this compound's efficacy, such as its inhibitory constants and a comprehensive antibacterial spectrum. The experimental protocols and resistance mechanisms detailed in this guide provide a framework for researchers and drug development professionals to investigate this compound and other sulfonamides further. Future research should focus on generating and publishing specific quantitative data for this compound to better understand its potential clinical utility and to guide the development of novel sulfonamide-based therapies that can overcome existing resistance mechanisms.

References

Sulfaperin: A Technical Overview of its Chemical Structure, Properties, and Antibacterial Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaperin is a long-acting sulfonamide antibiotic.[1] As a member of the sulfa drug class, it exhibits bacteriostatic activity against a range of gram-positive and some gram-negative bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the established mechanism of action of this compound, tailored for professionals in research and drug development. While clinical use of this compound is limited today, its study provides valuable insights into the broader class of sulfonamide antimicrobials.

Chemical Structure and Identification

This compound, chemically known as 4-amino-N-(5-methylpyrimidin-2-yl)benzenesulfonamide, is a substituted aniline.[1] The core structure consists of a sulfanilamide moiety where one of the sulfonamide hydrogens is replaced by a 5-methylpyrimidin-2-yl group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data are readily available, specific experimental values for properties such as melting point and pKa are not widely reported in publicly accessible literature.

PropertyValueSource
Chemical Formula C₁₁H₁₂N₄O₂S[2]
IUPAC Name 4-amino-N-(5-methylpyrimidin-2-yl)benzenesulfonamide[1]
Molecular Weight 264.30 g/mol [2]
CAS Number 599-88-2[3]
Appearance Solid powder[4]
Solubility Soluble in DMSO (100 mg/mL with warming and heat to 60°C)[5][6]
Storage Dry, dark, and at 0-4°C for short term or -20°C for long term[4]

Mechanism of Action: Inhibition of Folate Synthesis

The antibacterial effect of this compound, like other sulfonamides, is achieved through the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway. Bacteria must synthesize their own folic acid, an essential nutrient for DNA and protein synthesis, whereas humans obtain it from their diet. This metabolic difference forms the basis for the selective toxicity of sulfonamides.

This compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS) . This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a precursor to folic acid. Due to its structural similarity to PABA, this compound binds to the active site of DHPS, preventing the natural substrate from binding and thereby halting the synthesis of folic acid. The depletion of folic acid ultimately inhibits bacterial growth and replication.

This compound Mechanism of Action cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product THF Tetrahydrofolic Acid (THF) DHF->THF via Dihydrofolate Reductase DNA DNA Synthesis THF->DNA This compound This compound This compound->DHPS Competitive Inhibition

Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of this compound are not extensively documented in readily available scientific literature. However, general methodologies for the synthesis and analysis of sulfonamides can be adapted.

General Synthesis of Sulfonamides

A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. For this compound, this would conceptually involve the reaction of 4-acetylaminobenzenesulfonyl chloride with 2-amino-5-methylpyrimidine, followed by the deprotection of the acetyl group.

Note: This is a generalized representation and would require optimization of reaction conditions, solvents, and purification methods.

Analytical Methods

Various analytical techniques can be employed for the determination and quantification of sulfonamides like this compound.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective technique for the analysis of sulfonamides in various matrices, including pharmaceutical formulations and biological samples. The method would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Spectrophotometry: The Bratton-Marshall reaction is a classic colorimetric method for the determination of primary aromatic amines, including sulfonamides. This method involves diazotization of the primary amine with sodium nitrite in an acidic medium, followed by coupling with a chromogenic agent such as N-(1-Naphthyl)ethylenediamine dihydrochloride to produce a colored azo dye, which can be quantified spectrophotometrically.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is limited. One source provides estimated pharmacokinetic parameters for adults based on the general sulfonamide class: a volume of distribution of 15 L and a clearance of 1.2 L/h for a 1000 mg oral dose. A study on the pharmacokinetics of sulfaperine-Na in hens has also been reported.[5] Generally, sulfonamides are well-absorbed orally, distribute throughout body tissues, are metabolized in the liver (primarily by acetylation), and excreted by the kidneys.

Clinical Trials and Regulatory Status

Conclusion

This compound is a sulfonamide antibiotic with a well-understood mechanism of action targeting bacterial folate synthesis. While its clinical application is not widespread, it remains a relevant compound for research into the structure-activity relationships and microbiological properties of sulfonamides. Further research would be beneficial to establish a more complete profile of its physicochemical and pharmacokinetic properties through dedicated experimental studies.

References

The Unveiling of Sulfaperin: A Technical Chronicle of an Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the history, discovery, and antibacterial properties of Sulfaperin. The document collates available scientific knowledge, presenting a historical narrative, detailed experimental insights, and a review of its mechanism of action.

A Historical Overview: The Dawn of the Sulfa Drugs and the Emergence of this compound

The journey of this compound is intrinsically linked to the groundbreaking discovery of sulfonamides, the first class of synthetic antimicrobial agents. This era was heralded by the pioneering work of German bacteriologist Gerhard Domagk. In 1935, Domagk discovered that a sulfonamide-containing dye, Prontosil, was effective in treating streptococcal infections in mice[1][2]. This seminal discovery, which earned him the Nobel Prize, opened the floodgates for the development of a plethora of sulfa drugs and marked a turning point in the fight against bacterial diseases[1][2].

Antibacterial Profile of this compound

This compound, like other sulfonamides, exhibits a broad spectrum of antibacterial activity. Although specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial strains is not extensively detailed in the available literature, the general efficacy of sulfonamides has been documented.

Table 1: General Antibacterial Spectrum of Sulfonamides

Bacterial TypeGeneral Susceptibility
Gram-positive bacteriaGenerally susceptible
Gram-negative bacteriaMany species susceptible

Note: This table represents the general antibacterial spectrum of the sulfonamide class of drugs. Specific activity of this compound may vary.

The Scientific Foundation: Mechanism of Action

The antibacterial action of this compound, consistent with all sulfonamides, lies in its ability to disrupt the metabolic pathway of folic acid synthesis in bacteria. Folic acid is an essential nutrient for bacteria, vital for the synthesis of nucleic acids and certain amino acids.

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the bacterial enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, this compound effectively blocks the synthesis of dihydrofolic acid, a precursor to folic acid. This disruption of the folic acid pathway ultimately halts bacterial growth and replication.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate This compound This compound This compound->DHPS Competitive Inhibitor DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids

Mechanism of Action of this compound.

Experimental Methodologies: A Blueprint for Investigation

The evaluation of this compound's antibacterial properties would have relied on established microbiological techniques. The following are detailed protocols representative of the key experiments likely conducted.

Synthesis of this compound (General Approach)

While a specific, detailed historical synthesis protocol for this compound is not available, a general multi-step synthetic route for sulfonamides starting from acetanilide is well-established.

Sulfonamide_Synthesis Acetanilide Acetanilide Chlorosulfonation Chlorosulfonation (ClSO3H) Acetanilide->Chlorosulfonation Sulfonyl_Chloride p-Acetamidobenzenesulfonyl Chloride Chlorosulfonation->Sulfonyl_Chloride Amination Amination with 2-amino-5-methylpyrimidine Sulfonyl_Chloride->Amination Protected_this compound N-acetyl-Sulfaperin Amination->Protected_this compound Hydrolysis Hydrolysis (Acid or Base) Protected_this compound->Hydrolysis This compound This compound Hydrolysis->this compound

General Synthetic Pathway for Sulfonamides.

Protocol:

  • Chlorosulfonation of Acetanilide: Acetanilide is reacted with excess chlorosulfonic acid, typically at a controlled low temperature, to introduce the sulfonyl chloride group onto the para position of the benzene ring.

  • Amidation: The resulting p-acetamidobenzenesulfonyl chloride is then reacted with 2-amino-5-methylpyrimidine. This reaction is usually carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.

  • Hydrolysis: The final step involves the removal of the acetyl protecting group from the amino group. This is typically achieved by acid or base-catalyzed hydrolysis to yield the final product, this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standard protocol for its determination.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted this compound is inoculated with the bacterial suspension. A positive control well (bacteria without drug) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start: Prepare Bacterial Inoculum and this compound Stock Serial_Dilution Perform Serial Dilutions of this compound in Microtiter Plate Start->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for Visible Bacterial Growth Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination

Workflow for MIC Determination.

Conclusion

This compound stands as a testament to the transformative power of the sulfonamide class of antibiotics. While specific historical details of its discovery remain somewhat elusive, its mechanism of action and the experimental methodologies for its evaluation are well-understood within the broader context of sulfonamide research. This guide provides a foundational technical overview for professionals in the field, encapsulating the historical significance and the scientific principles underpinning this important antibacterial agent. Further research into archival records may yet illuminate the specific individuals and circumstances surrounding the genesis of this compound.

References

Sulfaperin's antibacterial spectrum against Gram-positive and Gram-negative bacteria.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfaperin is a long-acting sulfonamide antibiotic.[1] Like other sulfonamides, it possesses a broad spectrum of bacteriostatic activity against a variety of Gram-positive and Gram-negative bacteria.[2] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound. Due to the limited availability of specific quantitative susceptibility data for this compound in publicly accessible literature, this document presents data for closely related long-acting sulfonamides as a representative surrogate. The methodologies for determining antibacterial susceptibility are detailed, and the underlying mechanism of action is illustrated to provide a thorough understanding for research and drug development professionals.

Antibacterial Spectrum of Long-Acting Sulfonamides

Sulfonamides are synthetic antimicrobial agents that inhibit the growth and multiplication of bacteria but do not kill them.[3] They are effective against a wide range of Gram-positive and certain Gram-negative bacteria.[2] However, the emergence of bacterial resistance has limited their clinical use.[3]

Gram-Positive Bacteria

Long-acting sulfonamides have demonstrated activity against various Gram-positive cocci. Below is a summary of representative Minimum Inhibitory Concentration (MIC) data for sulfadiazine, a structurally similar long-acting sulfonamide.

Gram-Positive BacteriaRepresentative SulfonamideMIC (µg/mL)
Staphylococcus aureusSulfadiazine250[4]
Streptococcus pyogenesSulfadiazine1 - 64
Streptococcus pneumoniaeSulfadiazine4 - >64
Enterococcus faecalisSulfadiazine>64

Note: The data presented is for Sulfadiazine and serves as a representative example for long-acting sulfonamides. Specific MIC values for this compound may vary.

Gram-Negative Bacteria

The activity of long-acting sulfonamides extends to several medically important Gram-negative bacteria, particularly those belonging to the Enterobacteriaceae family.

Gram-Negative BacteriaRepresentative SulfonamideMIC (µg/mL)
Escherichia coliSulfadiazine31.25[4]
Klebsiella pneumoniaeSulfadiazine8 - >64
Salmonella speciesSulfonamides (general)Susceptible[2]
Shigella speciesSulfonamides (general)Susceptible[3]
Enterobacter speciesSulfonamides (general)Susceptible[2][3]
Pseudomonas aeruginosaSulfonamides (general)Resistant[2]

Note: The data presented is for Sulfadiazine and general sulfonamides and serves as a representative example. Specific MIC values for this compound may vary.

Mechanism of Action: Dihydropteroate Synthase Inhibition

Sulfonamides, including this compound, exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and amino acids. By blocking this pathway, sulfonamides prevent the growth and replication of susceptible bacteria.

DHPS_Inhibition cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Diphosphate Dihydropteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF Reduction Nucleic_Acids Nucleic Acids & Amino Acids THF->Nucleic_Acids Precursor This compound This compound This compound->DHPS Competitive Inhibition

Caption: this compound's mechanism of action via competitive inhibition of DHPS.

Experimental Protocols for Antibacterial Susceptibility Testing

The antibacterial spectrum of a compound is determined through standardized in vitro susceptibility testing methods. The two most common methods are the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Test

This method provides a qualitative assessment of a bacterium's susceptibility to an antibiotic. A paper disk impregnated with a known concentration of the antibiotic is placed on an agar plate inoculated with the test bacterium. The antibiotic diffuses into the agar, and if the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.

Kirby_Bauer_Workflow cluster_workflow Kirby-Bauer Disk Diffusion Workflow Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Inoculum->Inoculate_Plate Apply_Disk Apply this compound-impregnated Disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35-37°C for 16-20 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (in mm) Incubate->Measure_Zone Interpret Interpret as Susceptible, Intermediate, or Resistant Measure_Zone->Interpret

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is achieved by preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate, which is then inoculated with the test bacterium.

MIC_Workflow cluster_workflow Broth Microdilution MIC Workflow Prepare_Dilutions Prepare Serial Dilutions of this compound Inoculate_Wells Inoculate Microtiter Wells with Bacteria Prepare_Dilutions->Inoculate_Wells Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Wells->Incubate Observe_Growth Observe for Visible Bacterial Growth (Turbidity) Incubate->Observe_Growth Determine_MIC Determine MIC: Lowest Concentration with no Visible Growth Observe_Growth->Determine_MIC

References

An In-depth Technical Guide on the Bacteriostatic and Bactericidal Properties of Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Sulfaperin" is not a recognized or standard nomenclature for a sulfonamide antibiotic in widely available scientific literature and pharmacological databases. Therefore, this guide will focus on Sulfamethoxazole , a well-characterized and representative member of the sulfonamide class, to address the core requirements of the topic. The principles, mechanisms, and experimental protocols described herein are broadly applicable to the sulfonamide class of antibiotics.

Executive Summary

Sulfonamides are a class of synthetic antimicrobial agents that play a crucial role in the treatment of bacterial infections.[1] A primary characteristic of these drugs, including Sulfamethoxazole, is their bacteriostatic nature.[2] This means they inhibit the growth and replication of bacteria rather than directly killing them.[2][3] This guide provides a detailed examination of the bacteriostatic properties of Sulfamethoxazole, the underlying mechanism of action, and the specific experimental conditions under which bactericidal (killing) effects may be observed. It includes detailed experimental protocols for determining these properties and quantitative data to support the discussion.

Core Mechanism of Action: Folic Acid Synthesis Inhibition

The antibacterial effect of Sulfamethoxazole is a direct result of its interference with the bacterial synthesis of folic acid.[2][4] Bacteria synthesize their own folic acid, which is an essential metabolite for the production of nucleic acids (DNA and RNA) and certain amino acids.[2][5] Mammalian cells, in contrast, acquire folic acid from their diet and are therefore unaffected by this mechanism.[2]

Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA), a key substrate in the folic acid pathway.[2] Due to this structural similarity, Sulfamethoxazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) .[6] By binding to the active site of DHPS, it blocks the conversion of PABA into dihydrofolic acid, a critical precursor to folic acid.[6][7] This disruption halts bacterial growth and division, leading to a bacteriostatic effect.[7]

When combined with trimethoprim, which inhibits a subsequent enzyme (dihydrofolate reductase) in the same pathway, the effect becomes synergistic and often bactericidal.[4][6]

Visualization: Folic Acid Synthesis Pathway Inhibition

The following diagram illustrates the competitive inhibition of dihydropteroate synthase by Sulfamethoxazole.

FolicAcidPathway PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF via DHFR DNA Nucleic Acid Synthesis THF->DNA SMX Sulfamethoxazole (SMX) SMX->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Sulfamethoxazole competitively inhibits the DHPS enzyme.

Determining Bacteriostatic vs. Bactericidal Activity

The distinction between bacteriostatic and bactericidal activity is quantified by two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[8]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log10) reduction in the initial bacterial inoculum density.[10][11]

An agent is generally considered bacteriostatic if the MBC is significantly higher than the MIC (e.g., MBC/MIC ratio > 4). It is considered bactericidal if the MBC is equal to or only slightly higher than the MIC (e.g., MBC/MIC ≤ 4).[8]

Quantitative Data: MIC and MBC Values

The following table summarizes typical MIC and MBC values for Sulfamethoxazole against common bacterial strains. These values can vary based on the specific strain, testing conditions, and laboratory.

Bacterial SpeciesStrain ExampleSulfamethoxazole MIC (µg/mL)Sulfamethoxazole MBC (µg/mL)MBC/MIC RatioInterpretation
Escherichia coliATCC 259228 - 64>1024>16Bacteriostatic
Staphylococcus aureusATCC 2921316 - 128>1024>8Bacteriostatic
Burkholderia pseudomalleiClinical Isolates0.5 - 4Not typically reported-Susceptible

Note: Data is compiled from typical ranges found in scientific literature. Precise values are strain and condition-dependent. For B. pseudomallei, susceptibility is often reported for the combination Trimethoprim/Sulfamethoxazole.[12]

Experimental Protocols

Protocol for MIC and MBC Determination (Broth Microdilution)

This protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is a standard method for determining MIC and MBC.[8][9]

1. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL. This will be further diluted upon addition to the microplate.[9]

2. Serial Dilution of Antibiotic:

  • In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.
  • Add 100 µL of the stock Sulfamethoxazole solution (at twice the highest desired test concentration) to well 1.
  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
  • Well 11 serves as a growth control (no antibiotic) and well 12 as a sterility control (no bacteria).

3. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[9]
  • Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

  • After incubation, visually inspect the plate for turbidity.
  • The MIC is the lowest concentration of Sulfamethoxazole in which there is no visible bacterial growth (i.e., the first clear well).[9] For sulfonamides, a slight haze or pinpoint growth may be disregarded, and the MIC is read as the concentration that causes ≥80% growth inhibition compared to the control.[9]

5. MBC Determination:

  • From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
  • Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
  • Incubate the agar plate at 37°C for 18-24 hours.
  • The MBC is the lowest concentration from the microtiter plate that results in a ≥99.9% reduction of colonies on the agar plate compared to the initial inoculum count.[10]

Visualization: MIC & MBC Determination Workflow

MIC_MBC_Workflow Start Start: Prepare Bacterial Inoculum (0.5 McFarland) Dilution Perform 2-Fold Serial Dilution of Sulfamethoxazole in Microplate Start->Dilution Inoculate Inoculate Wells with Bacterial Suspension Dilution->Inoculate Incubate1 Incubate Plate (37°C, 18-24h) Inoculate->Incubate1 ReadMIC Read MIC: Lowest Concentration with No Visible Growth Incubate1->ReadMIC Subculture Subculture from Clear Wells onto Agar Plate ReadMIC->Subculture For MBC Incubate2 Incubate Agar (37°C, 18-24h) Subculture->Incubate2 ReadMBC Read MBC: Lowest Concentration with ≥99.9% Killing Incubate2->ReadMBC

Caption: Workflow for determining MIC and MBC values.

Protocol for Time-Kill Curve Assay

The time-kill assay provides a dynamic view of antimicrobial activity over time and is a definitive method to differentiate between bacteriostatic and bactericidal effects.[11][13]

1. Preparation:

  • Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a starting concentration of ~5 x 10⁵ CFU/mL in flasks containing MHB.
  • Prepare flasks with different concentrations of Sulfamethoxazole (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control flask (no antibiotic).

2. Inoculation and Sampling:

  • Inoculate each flask with the prepared bacterial suspension.
  • Immediately after inoculation (Time 0) and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.[13]

3. Enumeration:

  • Perform serial dilutions of each aliquot in sterile saline.
  • Plate the dilutions onto antibiotic-free agar plates.
  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

4. Data Analysis:

  • Plot the log10 CFU/mL versus time for each antibiotic concentration and the growth control.
  • Bacteriostatic effect: The CFU/mL count remains relatively constant or shows less than a 3-log10 reduction from the initial inoculum over 24 hours.
  • Bactericidal effect: A ≥3-log10 reduction in CFU/mL from the initial inoculum is observed.[11]

Visualization: Interpreting Time-Kill Curve Data

TimeKillCurve Conceptual Time-Kill Curve Results cluster_axis origin->y_max origin->x_max GC1->GC2 GC2->GC3 BS1->BS2 BS2->BS3 BC1->BC2 BC2->BC3

Caption: Conceptual plot showing different outcomes of a time-kill assay.

Conclusion

Sulfamethoxazole, as a representative sulfonamide, is fundamentally a bacteriostatic agent.[2][6][] Its mechanism relies on the competitive inhibition of dihydropteroate synthase, which halts the bacterial folic acid synthesis necessary for growth and replication.[3][5] The distinction from bactericidal action is quantitatively defined by comparing the MIC and MBC values, where a high MBC/MIC ratio is characteristic of a bacteriostatic effect. While generally not killing bacteria outright, this inhibition of proliferation allows the host's immune system to effectively clear the infection. The use of standardized protocols, such as broth microdilution and time-kill assays, is essential for accurately characterizing these properties for research and drug development purposes.

References

Sulfaperin as a Molecular Probe for Interrogating Bacterial Folate Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth overview of sulfaperin, a sulfonamide antibiotic, and its application as a tool for studying the essential folate biosynthesis pathway in bacteria. It is intended for researchers, scientists, and drug development professionals interested in antimicrobial research and the mechanisms of folate metabolism. This document outlines the mechanism of action of this compound, presents available quantitative data, provides detailed experimental protocols, and visualizes key pathways and workflows.

Introduction to Bacterial Folate Metabolism and Sulfonamides

The de novo synthesis of folate (vitamin B9) is a critical metabolic pathway for most bacteria, as they cannot uptake it from their environment. Folate cofactors are essential for the biosynthesis of nucleic acids (purines and thymidine) and certain amino acids, making this pathway an attractive target for antimicrobial agents.[1][2][3] The sulfonamide class of antibiotics, including this compound, were among the first synthetic antimicrobial agents to be widely used.[4][5] They function by inhibiting a key enzyme in this pathway, dihydropteroate synthase (DHPS).[6][7]

This compound (4-amino-N-(5-methylpyrimidin-2-yl)benzenesulfonamide) is a long-acting sulfonamide antibacterial compound.[8][9] Its structural similarity to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows it to act as a competitive inhibitor, thereby disrupting the folate supply and arresting bacterial growth.[4][10] This bacteriostatic action makes this compound and other sulfonamides valuable tools for studying the physiological consequences of folate pathway disruption in bacteria.

Mechanism of Action of this compound

Bacteria synthesize 7,8-dihydropteroate from 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and p-aminobenzoic acid (PABA). This reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS).[6][11] Sulfonamides, including this compound, are structural analogs of PABA.[4] They competitively bind to the PABA-binding site on the DHPS enzyme.[12] This prevents the incorporation of PABA and halts the synthesis of 7,8-dihydropteroate, a crucial precursor for dihydrofolate and ultimately tetrahydrofolate.[13][14] The depletion of the tetrahydrofolate pool inhibits the synthesis of DNA, RNA, and proteins, leading to the cessation of cell growth and division.[4][10]

The reaction catalyzed by DHPS proceeds via an SN1 mechanism, involving the formation of a cationic pterin intermediate after the pyrophosphate group is eliminated from DHPP.[6][7][13] PABA then binds to a specific pocket created by a conformational change, and its amine group attacks the pterin intermediate to form 7,8-dihydropteroate.[6][7] this compound competitively blocks the binding of PABA in this pocket.

Folate_Pathway cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Inhibition Mechanism GTP GTP DHPP Dihydropterin Pyrophosphate (DHPP) GTP->DHPP Multiple Steps DHP 7,8-Dihydropteroate DHPP->DHP Dihydropteroate Synthase (DHPS) pABA p-Aminobenzoic Acid (PABA) pABA->DHP DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase (DHFS) DHPS_node DHPS THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Products Purines, Thymidine, Amino Acids THF->Products One-Carbon Metabolism This compound This compound (PABA Analog) This compound->DHPS_node Competitive Inhibition pABA_ref pABA

Caption: Bacterial folate synthesis pathway and the inhibitory action of this compound.

Quantitative Data for Sulfonamide Activity

Quantitative assessment of enzyme inhibition (Ki) and bacterial growth inhibition (IC50 or MIC) is crucial for characterizing the potency of antimicrobial agents. While specific Ki and broad-spectrum IC50 data for this compound are not extensively detailed in the surveyed literature, data for structurally related and clinically important sulfonamides provide a valuable reference for its expected activity and the methodologies used for its determination. Resistance mutations in the DHPS enzyme can dramatically increase the Ki value.[15]

CompoundTarget EnzymeOrganism/IsolateKi (μM)MIC (μg/mL)Reference
SulfadoxineDHPS (Wild-Type)Plasmodium falciparum0.14-[15]
SulfadoxineDHPS (Highly Resistant)Plasmodium falciparum112-[15]
SulfamethoxazoleDHPSEscherichia coli-Varies[16][17]
SulfadiazineDHPSVarious Bacteria-Varies[4][17]

Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the bacterial species, strain, and the specific testing conditions (e.g., medium composition).

Experimental Protocols

This compound can be used in various assays to probe the function of the folate pathway. Below are detailed protocols for a DHPS enzyme inhibition assay and a standard bacterial growth inhibition assay.

In Vitro DHPS Enzyme Inhibition Assay

This protocol describes a coupled spectrophotometric assay to measure the inhibitory activity of this compound on DHPS.[18] The assay monitors the oxidation of NADPH, which is coupled to the DHPS reaction by dihydrofolate reductase (DHFR).

Materials and Reagents:

  • Purified recombinant DHPS enzyme

  • Purified recombinant DHFR enzyme (in excess)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) substrate

  • p-aminobenzoic acid (PABA) substrate

  • NADPH

  • This compound (dissolved in DMSO or appropriate solvent)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of substrates, cofactors, and this compound. Create a series of dilutions for this compound to determine IC50 values.

  • Assay Mixture: In each well of the 96-well plate, prepare the reaction mixture (e.g., 200 µL final volume) containing:

    • Assay Buffer

    • DHFR (e.g., 1-2 units)

    • NADPH (e.g., 150 µM)

    • DHPP (e.g., 20 µM)

    • Varying concentrations of this compound (and a solvent control, e.g., DMSO).

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add DHPS enzyme (at a concentration determined to give a linear reaction rate) to each well to start the reaction.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADPH oxidation) every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(V₀ control - V₀ inhibitor) / V₀ control] * 100 against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Workflow_DHPS_Assay start Start prep Prepare Reagents: Buffer, Enzymes (DHPS, DHFR), Substrates (DHPP, PABA), NADPH, This compound dilutions start->prep plate Add Assay Mix to 96-well Plate (Buffer, DHFR, NADPH, DHPP, this compound) prep->plate preincubate Pre-incubate Plate (e.g., 5 min at 25°C) plate->preincubate initiate Initiate Reaction by adding DHPS Enzyme preincubate->initiate measure Kinetic Measurement: Monitor A340 nm decrease over time initiate->measure analyze Data Analysis: Calculate reaction rates, plot dose-response curve measure->analyze end Determine IC50 Value analyze->end

Caption: Experimental workflow for the in vitro DHPS enzyme inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that prevents visible growth of a bacterial strain using the broth microdilution method.

Materials and Reagents:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • This compound stock solution

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Prepare this compound Dilutions: Perform a two-fold serial dilution of this compound in the growth medium directly in the 96-well plate. A typical range might be from 256 µg/mL down to 0.25 µg/mL.

  • Controls: Include a positive control well (medium + bacteria, no drug) and a negative control well (medium only, no bacteria).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth (i.e., the well is clear).

  • Confirmation (Optional): The MIC can be confirmed by plating a small aliquot from the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).

Applications in Research and Drug Development

  • Probing Folate Pathway Dynamics: this compound can be used to induce folate starvation, allowing researchers to study the downstream metabolic and transcriptomic responses in bacteria.[16] This helps in identifying secondary pathways and resistance mechanisms.

  • Target Validation: The specific action of this compound on DHPS confirms the enzyme's essentiality for bacterial survival, validating it as a drug target.[3][11]

  • Structure-Activity Relationship (SAR) Studies: As a reference compound, this compound is useful in SAR studies for designing novel DHPS inhibitors with improved potency or properties to overcome resistance.[13]

  • Synergy Studies: this compound can be tested in combination with other antibiotics, such as dihydrofolate reductase (DHFR) inhibitors like trimethoprim, to study synergistic interactions that block the folate pathway at multiple points.[14][19]

References

Quantitative Structure-Activity Relationship (QSAR) Studies of Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides an in-depth overview of the application of Quantitative Structure-Activity Relationship (QSAR) studies to the sulfonamide class of antibiotics. While the query specified Sulfaperin, a sulfonamide antibacterial, dedicated QSAR studies on this specific molecule are scarce in contemporary literature.[1][2] Therefore, this guide focuses on the broader class of sulfonamides to provide a comprehensive and well-supported framework for understanding the core principles, methodologies, and applications of QSAR in this domain. Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the dihydropteroate synthase (DHPS) enzyme, which is crucial for folic acid synthesis in bacteria.[3][4][5] This inhibition blocks the synthesis of essential nucleic acids, leading to a bacteriostatic effect.[3] QSAR studies on sulfonamides aim to establish a mathematical relationship between the physicochemical properties of these molecules and their biological activity, thereby guiding the design of more potent and selective drug candidates.[6][7][8]

Section 1: The Principle of QSAR & The Sulfonamide Dataset

The fundamental principle of QSAR is to correlate variations in the biological activity of a series of compounds with changes in their molecular features, which are quantified by molecular descriptors.[9][10] These descriptors can be steric, electronic, hydrophobic, or topological in nature. For sulfonamide antibiotics, the biological activity is typically measured as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[11][12]

A hypothetical dataset for a QSAR study on a series of sulfonamide derivatives is presented below. The data includes various molecular descriptors and their corresponding antibacterial activity against E. coli.

Compound IDR-Group StructureLogP (Hydrophobicity)pKa (Acidity)Molar Refractivity (MR)Dipole Moment (Debye)Antibacterial Activity pMIC (-log MIC)
S-01 -H0.898.445.25.14.3
S-02 -CH₃1.258.649.85.34.5
S-03 -Cl1.607.950.34.84.9
S-04 -NO₂0.857.250.03.95.2
S-05 -OCH₃1.158.850.55.54.4
S-06 -Br1.757.853.24.75.0
S-07 -CF₃1.857.050.13.75.5

Table 1: Hypothetical dataset for QSAR analysis of sulfonamide derivatives. pMIC is the negative logarithm of the Minimum Inhibitory Concentration (MIC) in mol/L.

Section 2: QSAR Methodology and Experimental Protocols

A typical QSAR study involves a multi-step workflow, from data preparation to model validation.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application Data_Collection 1. Dataset Collection (Sulfonamide Analogues) Activity_Measurement 2. Biological Activity Measurement (MIC Assay) Data_Collection->Activity_Measurement Descriptor_Calculation 3. Descriptor Calculation (e.g., LogP, pKa, Steric) Activity_Measurement->Descriptor_Calculation Data_Split 4. Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Split Model_Generation 5. Model Generation (e.g., MLR, PLS, SVM) Data_Split->Model_Generation Internal_Validation 6. Internal Validation (Cross-validation, q²) Model_Generation->Internal_Validation External_Validation 7. External Validation (Test Set, r²_pred) Internal_Validation->External_Validation Model_Interpretation 8. Model Interpretation (Identify Key Features) External_Validation->Model_Interpretation New_Design 9. Design of New Compounds (Virtual Screening) Model_Interpretation->New_Design

A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of sulfonamides is quantified by determining the MIC. The broth microdilution method is a standard protocol.[12]

  • Preparation of Media: Mueller-Hinton Broth (MHB) is prepared according to the manufacturer's instructions and sterilized. For certain fastidious organisms, supplements may be required.[12]

  • Preparation of Antibiotic Stock Solution: A stock solution of the sulfonamide compound is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., DMSO), followed by dilution in MHB to a high concentration (e.g., 1024 µg/mL).[12]

  • Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the sulfonamide are performed using MHB to achieve a range of concentrations (e.g., 512 µg/mL down to 0.25 µg/mL).

  • Inoculum Preparation: The bacterial strain (e.g., E. coli) is cultured overnight. The culture is then diluted to achieve a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to yield a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[13]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included. The plate is incubated at 35 ± 1 °C for 18-24 hours.[12]

  • Reading Results: The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible growth (i.e., the well is clear).[12]

Protocol: Molecular Descriptor Calculation
  • Structure Drawing and Optimization: 2D structures of the sulfonamide analogues are drawn using chemical drawing software (e.g., ChemDraw). These are then converted to 3D structures and their geometry is optimized using computational chemistry software (e.g., Gaussian, MOE) to find the lowest energy conformation.

  • Descriptor Calculation: A wide range of molecular descriptors are calculated using specialized software (e.g., PaDEL, Dragon, alvaDesc).[14][15] These descriptors fall into several categories:

    • 1D Descriptors: Molecular weight, atom counts.

    • 2D Descriptors: Topological indices, connectivity indices, polar surface area (PSA).[16]

    • 3D Descriptors: Van der Waals volume, steric parameters, dipole moment.[17]

    • Physicochemical Descriptors: LogP (octanol-water partition coefficient), pKa, molar refractivity.[18]

Protocol: QSAR Model Development and Validation
  • Data Splitting: The full dataset is typically divided into a training set (around 80% of the compounds) used to build the model, and a test set (around 20%) used to evaluate its predictive power on external data.[19]

  • Model Building: Statistical methods are used to find the best correlation between the descriptors (independent variables) and the biological activity (dependent variable). Common methods include:

    • Multiple Linear Regression (MLR)[9]

    • Partial Least Squares (PLS)[15]

    • Machine Learning Algorithms like Support Vector Machines (SVM) or Random Forest (RF).[14][20]

  • Model Validation: The robustness and predictive ability of the generated QSAR model must be rigorously validated.[10]

    • Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are applied to the training set. A high cross-validated correlation coefficient (q²) indicates the model's robustness.[10]

    • External Validation: The model's ability to predict the activity of new compounds is assessed using the test set. A high predictive correlation coefficient (r²_pred) is desired.[15]

Section 3: Mechanism of Action & Relevant Signaling Pathway

Sulfonamides exert their antibacterial effect by interfering with the folic acid (folate) synthesis pathway in bacteria.[21] They are structural analogues of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[4][5][22] This enzyme catalyzes the condensation of PABA with dihydropterin pyrophosphate to form dihydropteroate, a crucial step in folate synthesis.[3][4] Since mammals obtain folate from their diet and do not possess the DHPS enzyme, sulfonamides are selectively toxic to bacteria.[3][5]

Folic_Acid_Pathway Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Sulfonamide Sulfonamides (e.g., this compound) Sulfonamide->DHPS Competitively Inhibits DHP Dihydropteroate DHPS->DHP Catalyzes DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF via DHFR Nucleic_Acids Purines, Thymidine (DNA/RNA Synthesis) THF->Nucleic_Acids

The bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Section 4: The QSAR Model and Interpretation

From a dataset like the one in Table 1, a statistical method like MLR could yield a QSAR equation. For example:

pMIC = 0.65 * LogP - 0.82 * pKa + 0.15 * MR + 2.95 (This is a hypothetical equation for illustrative purposes)

  • Interpretation:

    • LogP (Positive Coefficient): Increased hydrophobicity is positively correlated with antibacterial activity, suggesting better membrane penetration.

    • pKa (Negative Coefficient): A lower pKa (stronger acidity) is correlated with higher activity. This is a well-known relationship for sulfonamides, as the ionized form is typically more active.

    • MR (Positive Coefficient): Molar refractivity, a measure of molecular volume and polarizability, has a smaller positive impact, suggesting that bulk and polarizability may play a role in receptor binding.

This model helps to understand the relationship between the chemical structure and the biological activity of sulfonamides.

QSAR_Logic cluster_structure Chemical Structure cluster_descriptors Molecular Descriptors (Quantified Properties) cluster_model QSAR Model cluster_activity Biological Activity Structure Sulfonamide Core & R-Group Electronic Electronic (pKa, Dipole) Structure->Electronic are quantified as Hydrophobic Hydrophobic (LogP) Structure->Hydrophobic are quantified as Steric Steric (Molar Refractivity) Structure->Steric are quantified as Equation Mathematical Equation Activity = f(Descriptors) Electronic->Equation are correlated via Hydrophobic->Equation are correlated via Steric->Equation are correlated via Activity Antibacterial Potency (pMIC) Equation->Activity to predict

The logical relationship between chemical structure, descriptors, and biological activity in QSAR.

Conclusion

QSAR modeling is a powerful computational tool in the development of sulfonamide antibiotics.[9] By establishing a robust relationship between chemical structure and antibacterial activity, QSAR models provide crucial insights for the rational design of new, more potent derivatives. The methodologies outlined in this guide, from standardized biological assays to rigorous statistical validation, represent the best practices in the field. These approaches help to prioritize the synthesis of promising compounds, thereby reducing costs and accelerating the drug discovery pipeline for this important class of antimicrobial agents.

References

The Development of Bacterial Resistance to Sulfaperin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The drug "Sulfaperin" is not a recognized sulfonamide antibiotic in widespread clinical or research use. This guide will proceed by treating "this compound" as a representative sulfonamide antibiotic to provide a technically accurate overview of the well-established mechanisms of bacterial resistance to this class of drugs.

This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying the development of bacterial resistance to this compound, a representative sulfonamide antibiotic. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Introduction: The Sulfonamide Class and the Challenge of Resistance

Sulfonamides are a class of synthetic bacteriostatic antibiotics that have been in clinical use for over 70 years.[1] They function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the bacterial synthesis of folic acid.[2][3] Folic acid is an essential precursor for the synthesis of nucleotides, and its inhibition ultimately halts bacterial DNA synthesis and replication.[1][3] Humans are unaffected because they obtain folate from their diet and lack the DHPS enzyme.[4][5] However, the extensive use of sulfonamides has led to the emergence and spread of significant bacterial resistance, compromising their clinical efficacy.[1]

Core Mechanisms of Resistance to this compound

Bacteria have evolved several primary mechanisms to counteract the inhibitory effects of this compound. These can be broadly categorized as target modification, acquisition of resistant enzymes, and reduced drug accumulation.

Target Modification: Chromosomal Mutations in the folP Gene

One of the primary mechanisms of resistance involves alterations to the drug's target, the DHPS enzyme, which is encoded by the folP gene.[1] Spontaneous mutations within the folP gene can lead to amino acid substitutions in the active site of the DHPS enzyme.[1][6] These changes reduce the binding affinity of sulfonamides like this compound, while still allowing the enzyme to bind its natural substrate, para-aminobenzoic acid (pABA).[1] This decreased affinity means that a much higher concentration of the drug is required to inhibit the enzyme, leading to a resistant phenotype.[1][7] Studies in Streptococcus pneumoniae have shown that small insertions of one or two codons within the folP gene are associated with sulfonamide resistance.[6]

Acquisition of Resistant Dihydropteroate Synthase Enzymes

A more common and clinically significant mechanism of resistance is the acquisition of alternative, drug-insensitive DHPS enzymes encoded by mobile genetic elements.[1][8] These resistance genes, primarily sul1, sul2, and sul3, are often located on plasmids, transposons, and integrons, which facilitates their transfer between different bacterial species through horizontal gene transfer.[1][9]

  • sul1 : This gene is frequently found as part of the 3'-conserved segment of class 1 integrons, which are genetic elements known for capturing and expressing various resistance cassettes.[9][10]

  • sul2 : Typically located on small, non-conjugative plasmids or large, transmissible multi-resistance plasmids.[8][9]

  • sul3 : A more recently discovered gene, also found on plasmids.[9][11]

The DHPS enzymes encoded by these sul genes (Sul1, Sul2, and Sul3) are structurally different from the native bacterial DHPS, particularly in the pABA-binding region.[1] These alterations allow them to effectively discriminate against sulfonamides while maintaining their enzymatic function, thus conferring high-level resistance.[1][8]

Reduced Drug Accumulation: The Role of Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell.[12] Overexpression of these pumps can contribute to reduced intracellular concentrations of drugs like this compound, leading to decreased susceptibility. While less common as a primary mechanism of high-level sulfonamide resistance, efflux pumps can contribute to intrinsic and low-level resistance, which may provide a platform for the development of higher-level resistance through other mechanisms. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is particularly significant in conferring multidrug resistance.[12][13]

Quantitative Data on this compound Resistance

The development of resistance is often quantified by changes in the Minimum Inhibitory Concentration (MIC) and the prevalence of specific resistance genes.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Sulfonamides
Bacterial SpeciesConditionSulfonamideMIC (µg/mL)Fold IncreaseReference
Plasmodium falciparumSensitive IsolateSulfadoxine0.14-[14]
Plasmodium falciparumHighly Resistant IsolateSulfadoxine112~800[14]
Staphylococcus aureusClinical IsolatesSulfonamide Derivatives32 - 512Variable[15]
Various BacteriaSlurry & Soil IsolatesSulfachloropyridazine>100-[16]
Table 2: Prevalence of sul Resistance Genes in Clinical and Environmental Isolates
Bacterial SpeciesSourcePrevalence of sul1Prevalence of sul2Prevalence of sul3Reference
Salmonella entericaPortuguese Clinical Isolates76%37%7%[9]
Escherichia coliPork & Shrimp Samples> sul3> sul3< sul1 & sul2[11]
Stenotrophomonas maltophiliaIranian Clinical Isolates36.4%34.1%Not Reported[17]
Various BacteriaUK Manured Soil23%18%9%[16]
Escherichia coliIranian Hospital Isolates68.18%86.36%5.5%[18]

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[19] The broth microdilution method is a standard technique.

Objective: To determine the MIC of this compound against a specific bacterial isolate.

Materials:

  • 96-well microtiter plates[20]

  • Cation-adjusted Mueller-Hinton Broth (MHB)[21]

  • This compound stock solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)[21]

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35 ± 1 °C)[21]

  • Optional: Resazurin solution for viability indication[20]

Procedure:

  • Prepare Serial Dilutions: a. Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 100 µL of the this compound stock solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.[20] d. Well 11 will serve as the positive control (no drug), and well 12 as the negative control (no bacteria).

  • Inoculate the Plate: a. Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[21] b. Add the appropriate volume of the diluted inoculum to each well (except the negative control well).

  • Incubation: a. Cover the plate and incubate at 35 ± 1 °C for 16-20 hours.[19]

  • Determine MIC: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of this compound at which there is no visible growth.[22] c. If using resazurin, a color change (e.g., from blue to pink) indicates bacterial growth.[20]

Protocol for PCR-Based Detection and Sequencing of sul Genes

This protocol outlines the steps for identifying the presence of sul1, sul2, and sul3 genes and subsequently sequencing them to identify mutations.

Objective: To detect and sequence sulfonamide resistance genes from bacterial DNA.

Materials:

  • Bacterial isolate for DNA extraction

  • DNA extraction kit

  • PCR thermal cycler

  • Primers specific for sul1, sul2, and sul3 genes[9]

  • Taq DNA polymerase and dNTPs

  • Agarose gel electrophoresis equipment

  • DNA sequencing service or instrument

Procedure:

  • DNA Extraction: a. Culture the bacterial isolate overnight in a suitable broth. b. Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Polymerase Chain Reaction (PCR): a. Set up PCR reactions for each sul gene using specific primers. A typical reaction mixture includes template DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer. b. Run the PCR program with appropriate annealing temperatures and extension times for the specific primers used.[23]

  • Agarose Gel Electrophoresis: a. Prepare an agarose gel of appropriate concentration (e.g., 1.5%). b. Load the PCR products into the wells of the gel, along with a DNA ladder. c. Run the gel at a constant voltage until the dye front has migrated sufficiently. d. Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target sul gene.[24]

  • DNA Sequencing: a. Purify the PCR products that showed a positive result. b. Send the purified PCR products for Sanger sequencing using the same PCR primers.[24] c. Analyze the resulting DNA sequences and compare them to reference sequences in databases (e.g., NCBI) to confirm gene identity and identify any mutations.[25]

Mandatory Visualizations

Folic_Acid_Pathway Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS This compound This compound This compound->DHPS Competitive Inhibition DHF Dihydropteroic Acid DHPS->DHF Catalysis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides

Caption: Folic acid synthesis pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_acquisition Resistance Bacterial Resistance to this compound Target_Mod Target Modification (folP gene mutations) Resistance->Target_Mod Acquisition Acquisition of Resistant DHPS Enzymes Resistance->Acquisition Efflux Reduced Drug Accumulation (Efflux Pumps) Resistance->Efflux sul1 sul1 gene (Class 1 Integrons) Acquisition->sul1 sul2 sul2 gene (Plasmids) Acquisition->sul2 sul3 sul3 gene (Plasmids) Acquisition->sul3

Caption: Primary mechanisms of bacterial resistance to this compound.

Experimental_Workflow start Isolate Bacterium from Clinical/Environmental Sample mic Determine MIC of this compound (Broth Microdilution) start->mic phenotype Phenotype Assessment mic->phenotype dna_extraction Genomic DNA Extraction phenotype->dna_extraction Resistant end Characterize Resistance Mechanism phenotype->end Susceptible pcr PCR for Resistance Genes (folP, sul1, sul2, sul3) dna_extraction->pcr sequencing DNA Sequencing of Amplicons pcr->sequencing Positive Result analysis Sequence Analysis & Mutation Identification sequencing->analysis analysis->end

Caption: Workflow for identifying this compound resistance mechanisms.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Sulfaperin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Sulfaperin, a long-acting sulfonamide antibiotic. The methodologies outlined are based on established standards for antimicrobial susceptibility testing, with specific considerations for the sulfonamide class of antibiotics. Both broth microdilution and agar dilution methods are described, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI). These protocols are intended to ensure the generation of accurate, reproducible, and comparable MIC data for research and drug development purposes.

Introduction

This compound is a sulfonamide antibacterial agent that, like other drugs in its class, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The determination of the MIC is a fundamental quantitative measure of an antibiotic's in vitro activity against a specific bacterium. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[1][2] Accurate MIC data is crucial for understanding the antibacterial spectrum of a compound, monitoring the development of resistance, and establishing breakpoints for clinical interpretation.

Testing sulfonamides requires special attention to the composition of the growth medium, as thymidine and thymine can interfere with the drug's mechanism of action and lead to falsely elevated MIC values.[1][3] The protocols detailed below incorporate the necessary modifications to mitigate these inhibitory effects.

Data Presentation: Expected MIC Ranges

Due to the limited availability of recent and specific MIC data for this compound in peer-reviewed literature, the following table presents representative MIC values for other sulfonamides against common bacterial pathogens. This data is intended to provide a general understanding of the expected activity of this class of antibiotics. Researchers should determine the specific MIC of this compound against their strains of interest.

OrganismAntimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusSulfonamide Derivatives32 - 64128 - >512
Escherichia coliSulfamethoxazole≤8>64
Pseudomonas aeruginosaSulfonamides>64>64

Note: Data is compiled from studies on various sulfonamide derivatives and may not be directly representative of this compound's specific activity.[4][5] MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Two primary methods are recommended for determining the MIC of this compound: Broth Microdilution and Agar Dilution.[1][6] Adherence to CLSI guidelines is essential for both methods.[7][8]

I. Broth Microdilution Method

This method is widely used due to its efficiency in testing multiple antibiotics simultaneously and its suitability for automation.[4]

1. Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide [DMSO], followed by dilution in water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) with low levels of thymidine and thymine.[1]

  • If CAMHB has normal thymidine levels, supplement with 2.5-5% (v/v) lysed horse blood.[9]

  • Sterile 96-well microtiter plates with conical or round-bottom wells.[9]

  • Bacterial strains (test organisms and quality control strains, e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

  • 0.5 McFarland turbidity standard.[10]

  • Sterile saline (0.85% NaCl) or Tryptic Soy Broth (TSB).

  • Incubator (35°C ± 2°C).

  • Spectrophotometer or turbidity meter.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or TSB.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

  • Within 15 minutes of preparation, dilute this adjusted suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.

3. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in the appropriate solvent and diluent.

  • Perform serial two-fold dilutions of this compound in CAMHB in separate tubes or a deep-well plate to create a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Dispense 50 µL of the appropriate this compound dilutions into the wells of a 96-well microtiter plate.

  • Alternatively, add 100 µL of a 2x final concentration of the drug to the wells if adding 100 µL of inoculum. For this protocol, we assume a 1:1 addition of drug and inoculum.

4. Inoculation and Incubation:

  • Add 50 µL of the working bacterial inoculum (1 x 10⁶ CFU/mL) to each well containing 50 µL of the this compound dilution. This results in a final inoculum concentration of 5 x 10⁵ CFU/mL in a final volume of 100 µL.

  • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Seal the plates or use a lid to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[4]

5. Reading and Interpreting Results:

  • After incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[4]

  • For sulfonamides, slight, trailing growth may be observed. The endpoint should be read as the concentration that causes approximately 80% inhibition of growth compared to the growth control well.

II. Agar Dilution Method

The agar dilution method is considered a reference or "gold standard" method and is particularly useful for testing a large number of isolates against a few drugs.[6]

1. Materials:

  • All materials listed for broth microdilution, substituting Mueller-Hinton Agar (MHA) for the broth. MHA must be low in thymidine or supplemented with 2.5-5% lysed horse blood.[1][9]

  • Sterile petri dishes (100 mm).

  • Inoculum replicating device (e.g., multi-point inoculator).

2. Preparation of Agar Plates:

  • Prepare MHA according to the manufacturer's instructions and hold it in a molten state in a 45-50°C water bath.

  • Prepare serial two-fold dilutions of this compound in a suitable diluent at 10 times the final desired concentration.

  • Add 2 mL of each antibiotic dilution to 18 mL of molten MHA to create a series of plates with the desired final concentrations (e.g., 128, 64, 32... 0.25 µg/mL).

  • Also, prepare a growth control plate containing no antibiotic.

  • Mix each agar-antibiotic solution thoroughly by inverting the tube several times and pour into sterile petri dishes.

  • Allow the agar to solidify completely at room temperature. Plates can be stored at 2-8°C for up to 5 days.

3. Inoculum Preparation:

  • Prepare the bacterial inoculum as described for the broth microdilution method, adjusting it to a 0.5 McFarland standard.

  • This suspension (approx. 1-2 x 10⁸ CFU/mL) is the final inoculum for this method.

4. Inoculation and Incubation:

  • Using an inoculum-replicating device, spot-inoculate the surface of each agar plate with the bacterial suspension. Each spot should deliver approximately 1-2 µL, resulting in a final inoculum of 10⁴ CFU per spot.[6]

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

  • After incubation, examine the plates for bacterial growth at the inoculation spots.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth. The presence of a single colony or a faint haze should be disregarded.[6]

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_plate Plating & Incubation cluster_read Result A Select 4-5 Colonies from Fresh Plate B Suspend in Saline/TSB A->B C Adjust to 0.5 McFarland Standard (~10^8 CFU/mL) B->C E Dilute Inoculum 1:100 in CAMHB (~10^6 CFU/mL) C->E D Prepare this compound Stock Solution F Serial 2-Fold Dilution of this compound in CAMHB D->F H Add 50µL of Diluted Inoculum to Wells (Final: 5x10^5 CFU/mL) E->H G Dispense 50µL this compound Dilutions into 96-Well Plate F->G G->H I Incubate at 35°C for 16-20 Hours H->I J Read Plates for Visible Growth I->J K Determine MIC: Lowest Concentration Inhibiting Growth J->K

Caption: Workflow for Broth Microdilution MIC Determination.

Agar_Dilution_Workflow cluster_prep Preparation cluster_plate_prep Plate Preparation cluster_inoculate Inoculation & Incubation cluster_read Result A Select 4-5 Colonies from Fresh Plate B Suspend in Saline/TSB A->B C Adjust to 0.5 McFarland Standard (~10^8 CFU/mL) B->C H Spot-Inoculate Plates with McFarland Suspension (~10^4 CFU/spot) C->H D Prepare this compound Stock Solution E Prepare Serial Dilutions of this compound (10x) D->E F Add 2mL Drug Dilution to 18mL Molten MHA E->F G Pour into Petri Dishes and Allow to Solidify F->G G->H I Incubate at 35°C for 16-20 Hours H->I J Read Plates for Growth at Inoculation Spots I->J K Determine MIC: Lowest Concentration Inhibiting Growth J->K

Caption: Workflow for Agar Dilution MIC Determination.

References

How to prepare a stock solution of Sulfaperin for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the preparation of Sulfaperin stock solutions intended for in vitro biological assays. This compound is a sulfonamide antibiotic that functions by inhibiting bacterial folic acid synthesis. Accurate and consistent preparation of stock solutions is critical for reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to ensure the stability and integrity of the compound.

Introduction

This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3][4] This inhibition prevents the synthesis of tetrahydrofolic acid, a vital cofactor for the production of nucleic acids and amino acids, ultimately leading to bacteriostasis. Due to its importance in antibacterial research, standardized methods for preparing this compound solutions for in vitro studies, such as minimum inhibitory concentration (MIC) assays, are essential.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for its proper handling and preparation.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₄O₂S[1]
Molecular Weight 264.30 g/mol [5]
Appearance Off-white to light yellow solid[5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[5][6]

Recommended Solvents and Storage

Solvents: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5][6] For some sulfonamides, ethanol and methanol have also been used, though solubility may be lower.[7][8][9] It is crucial to use anhydrous, high-purity DMSO to avoid precipitation and degradation of the compound.

Storage:

  • Solid Compound: Store the powdered form of this compound at -20°C for long-term storage (up to 3 years).[5]

  • Stock Solutions: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[5]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Water bath (optional)

  • Sterile, disposable serological pipettes and pipette tips

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution, a common starting concentration for serial dilutions in in vitro assays.

  • Calculate the Required Mass:

    • To prepare 1 mL of a 100 mM (0.1 M) stock solution, the required mass of this compound is calculated as follows: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 100 mmol/L x 0.001 L x 264.30 g/mol = 26.43 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 26.43 mg of this compound powder directly into the tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes.

    • For complete dissolution, especially at high concentrations, gentle warming in a water bath (up to 60°C) and sonication can be applied.[5] Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use, sterile, and clearly labeled microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C as recommended.

Example Dilution Table for In Vitro Assays

For many antibacterial assays, a typical starting concentration might be in the range of 128 µg/mL to 512 µg/mL.[10][11] The following table provides calculations to achieve a desired concentration from the 100 mM stock solution.

Desired ConcentrationVolume of 100 mM StockFinal Volume with Assay Medium
512 µg/mL ~1.94 µL1 mL
256 µg/mL ~0.97 µL1 mL
128 µg/mL ~0.48 µL1 mL
64 µg/mL ~0.24 µL1 mL
32 µg/mL ~0.12 µL1 mL

Note: It is often practical to perform an intermediate dilution step from the 100 mM stock to a more manageable concentration (e.g., 10 mM) before preparing the final working solutions for the assay.

Visualizations

This compound Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Step 1 dissolve Vortex / Sonicate / Heat (60°C) add_dmso->dissolve Step 2 aliquot Aliquot into Single-Use Tubes dissolve->aliquot Step 3 store Store at -20°C or -80°C aliquot->store Step 4 dilute Dilute to Working Concentration in Assay Medium store->dilute For Assay

Caption: Workflow for preparing this compound stock solution.

General Mechanism of Action of Sulfonamides

This compound, as a sulfonamide, inhibits the folic acid synthesis pathway in bacteria.

cluster_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydropteroic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Further Steps NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids This compound This compound This compound->DHPS Competitive Inhibition

Caption: Sulfonamide inhibition of folic acid synthesis.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaperin is a sulfonamide antibiotic that acts as an antibacterial agent.[1][2][3][4] Like other sulfonamides, it functions by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme in bacteria.[2][][6] This enzyme is critical for the synthesis of folic acid, a vitamin essential for the production of nucleic acids and amino acids. By blocking this pathway, this compound effectively halts bacterial growth and replication.[2][] This document provides detailed protocols for the dissolution of this compound for laboratory use, along with a summary of its solubility in common solvents.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in various laboratory solvents. It is important to note that for aqueous solutions, it is often recommended to first dissolve the compound in an organic solvent like DMSO before dilution in an aqueous buffer.[7]

SolventSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO) 100 mg/mL[1]378.36 mM[1]Requires sonication and warming to 60°C for complete dissolution. It is recommended to use new, anhydrous DMSO as hygroscopic DMSO can reduce solubility.[1]
Ethanol Data not available for this compound. A related compound, sulfadiazine, has a solubility of approximately 0.3 mg/mL.[7]--
Water Sparingly soluble. The sodium salt of a similar compound, sulfadimidine, is water-soluble.[6]-Direct dissolution in aqueous buffers is not recommended for the free acid form.
Dimethylformamide (DMF) Data not available for this compound. A related compound, sulfadiazine, has a solubility of approximately 50 mg/mL.[7]--

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile, conical-bottom centrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic water bath

  • Pipettes and sterile filter tips

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile conical-bottom centrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the tube for 1-2 minutes to initially mix the powder and solvent.

  • Place the tube in a water bath or on a heat block set to 60°C for 5-10 minutes.

  • After heating, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear and all solid has dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Diluted Aqueous Working Solution of this compound

This protocol details the preparation of a lower concentration aqueous working solution from the high-concentration DMSO stock.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Thaw the this compound DMSO stock solution at room temperature.

  • Vortex the stock solution briefly to ensure homogeneity.

  • In a sterile tube, add the desired volume of the aqueous buffer.

  • While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration. Note: It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to prevent precipitation.

  • Continue to vortex for an additional 30-60 seconds to ensure the solution is well-mixed.

  • Use the freshly prepared working solution immediately for your experiments. It is not recommended to store aqueous solutions of this compound for extended periods.[7]

Visualizations

This compound Preparation Workflow

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex1 Vortex add_dmso->vortex1 heat Heat to 60°C vortex1->heat sonicate Sonicate heat->sonicate store Store at -20°C or -80°C sonicate->store thaw Thaw Stock Solution store->thaw For use add_buffer Add Aqueous Buffer thaw->add_buffer add_stock Add Stock to Buffer (dropwise while vortexing) add_buffer->add_stock vortex2 Vortex add_stock->vortex2 use Use Immediately vortex2->use

Caption: Workflow for preparing this compound stock and working solutions.

This compound Mechanism of Action: Inhibition of Folic Acid Synthesis

Caption: this compound inhibits bacterial growth by blocking folic acid synthesis.

References

Application Notes and Protocols for Sulfaperin as a Selection Agent in Bacterial Genetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfaperin as a selective agent in bacterial genetics. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in the laboratory.

Introduction

This compound is a long-acting sulfonamide antibiotic that targets the folic acid biosynthesis pathway in bacteria. Its specific mode of action and the availability of corresponding resistance genes make it a valuable tool for selecting genetically modified bacteria in various research and development applications. Sulfonamides, as a class of synthetic antimicrobials, function by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS). This enzyme is essential for the synthesis of folic acid, a precursor required for the production of nucleic acids. As mammalian cells acquire folic acid from their diet, they lack the DHPS enzyme, rendering sulfonamides selectively toxic to susceptible microorganisms.

Bacterial resistance to sulfonamides is primarily conferred by the acquisition of sul genes (sul1, sul2, sul3, etc.), which encode for a mutated form of DHPS that has a low affinity for sulfonamides while retaining its ability to synthesize folic acid precursors. This resistance mechanism forms the basis of this compound's utility as a selection agent. By incorporating a sul gene into a plasmid or the bacterial chromosome, researchers can select for successfully transformed or engineered bacteria by plating them on media containing this compound.

Mechanism of Action

The selective pressure exerted by this compound is based on the inhibition of the folic acid synthesis pathway. The following diagram illustrates this mechanism and the basis of resistance.

Mechanism of Action of this compound and Resistance Pathway PABA p-Aminobenzoic Acid (PABA) DHPS_sensitive Dihydropteroate Synthetase (DHPS) (Wild-type) PABA->DHPS_sensitive DHPS_resistant Dihydropteroate Synthetase (DHPS) (Encoded by sul genes) PABA->DHPS_resistant Dihydrofolate Dihydrofolic Acid DHPS_sensitive->Dihydrofolate Catalyzes Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Precursor for This compound This compound This compound->DHPS_sensitive Competitively Inhibits This compound->DHPS_resistant No significant inhibition DHPS_resistant->Dihydrofolate Catalyzes

Caption: this compound's mechanism of action and the resistance pathway.

Quantitative Data

The efficacy of a selective agent is determined by its ability to inhibit the growth of non-resistant organisms while allowing the growth of resistant ones. This is quantified by the Minimum Inhibitory Concentration (MIC). While specific MIC values for this compound against a wide range of bacterial strains are not extensively published, the following tables provide relevant data for sulfonamides and general working concentrations for selection antibiotics.

Table 1: General MIC Values for Sulfonamides against Escherichia coli

SulfonamideE. coli StrainMIC Range (µg/mL)Reference
SulfamethoxazoleClinical IsolatesVaries widely based on resistance
SulfisoxazoleStandard Control StrainsTypically low for susceptible strains
SulfonamidesResistant Clinical IsolatesCan be >256

Note: MIC values can be highly dependent on the specific bacterial strain and the presence of resistance genes.

Table 2: Recommended Concentrations for this compound Stock and Working Solutions

ParameterConcentrationSolventStorage
Stock Solution10-50 mg/mLDMSO-20°C (1 month) or -80°C (6 months)
Working Concentration50-250 µg/mL (empirically determined)Culture MediaN/A

Experimental Protocols

The following protocols provide a general framework for using this compound as a selection agent in E. coli. It is crucial to empirically determine the optimal working concentration for your specific bacterial strain and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

  • Sterile pipette tips

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 10 mg of this compound powder.

  • Add the powder to a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Workflow for Preparing this compound Stock Solution start Start weigh Weigh 10 mg this compound start->weigh dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex to dissolve dissolve->vortex aliquot Aliquot into sterile tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for the preparation of a this compound stock solution.

Protocol 2: Determination of Optimal this compound Working Concentration

This protocol outlines the steps to determine the minimum concentration of this compound required to inhibit the growth of your non-resistant host strain.

Materials:

  • Overnight culture of the non-resistant E. coli host strain

  • Luria-Bertani (LB) agar plates

  • This compound stock solution (10 mg/mL)

  • Sterile microcentrifuge tubes

  • Spectrophotometer

  • Sterile spreader

Procedure:

  • Prepare a series of LB agar plates containing different concentrations of this compound (e.g., 0, 25, 50, 100, 150, 200, 250 µg/mL). To do this, cool the autoclaved LB agar to approximately 50°C before adding the appropriate volume of the this compound stock solution.

  • Grow an overnight culture of the non-resistant E. coli host strain in LB broth without any antibiotic.

  • Measure the optical density at 600 nm (OD600) of the overnight culture and prepare a 1:100 dilution in fresh LB broth.

  • Plate 100 µL of the diluted culture onto each of the prepared LB agar plates with varying this compound concentrations.

  • Incubate the plates at 37°C for 16-24 hours.

  • Observe the plates and identify the lowest concentration of this compound that completely inhibits the growth of the non-resistant strain. This concentration should be used for selecting transformants.

Protocol 3: Selection of Bacterial Transformants using this compound

This protocol describes the use of this compound to select for E. coli that have been successfully transformed with a plasmid carrying a sulfonamide resistance gene (sul).

Materials:

  • Transformation reaction mixture (containing E. coli and the sul-carrying plasmid)

  • LB agar plates containing the predetermined optimal concentration of this compound

  • Sterile spreader

  • Incubator

Procedure:

  • Following your standard transformation protocol (e.g., heat shock or electroporation), add an appropriate volume of SOC or LB medium to the transformation mixture and allow for a recovery period (typically 1 hour at 37°C with shaking).

  • Plate 100-200 µL of the transformation culture onto pre-warmed LB agar plates containing the selective concentration of this compound.

  • As a control, plate a sample of the transformation on a non-selective LB agar plate to assess the viability of the cells after the transformation procedure.

  • Also, plate a sample of cells that did not receive the plasmid on a selective plate to confirm the efficacy of the antibiotic.

  • Incubate the plates at 37°C for 16-24 hours, or until colonies are clearly visible.

  • Only the bacteria that have successfully taken up the plasmid containing the sul resistance gene should grow on the this compound-containing plates.

Logical Flow for Bacterial Transformation and Selection Transformation Bacterial Transformation (with sul gene plasmid) Recovery Recovery in non-selective medium Transformation->Recovery Plating Plating on selective and non-selective media Recovery->Plating Selective_Plate This compound Plate Plating->Selective_Plate NonSelective_Plate Control Plate (No this compound) Plating->NonSelective_Plate Incubation Incubation (37°C, 16-24h) Resistant_Colonies Resistant colonies grow Incubation->Resistant_Colonies On selective plate Lawn Lawn of growth Incubation->Lawn On non-selective plate Selective_Plate->Incubation NonSelective_Plate->Incubation

Caption: Logical workflow for bacterial transformation and selection.

Troubleshooting

  • No colonies on selective plates:

    • Transformation efficiency may be low. Verify your transformation protocol with a control plasmid.

    • The this compound concentration may be too high. Re-evaluate the optimal working concentration.

    • The recovery period after transformation may be too short.

  • High background of non-transformed colonies on selective plates:

    • The this compound concentration may be too low.

    • The antibiotic stock solution may have degraded. Prepare a fresh stock.

    • The plates may be old, leading to reduced antibiotic activity.

  • Satellite colonies:

    • This can occur when resistant colonies break down the antibiotic in their immediate vicinity, allowing non-resistant cells to grow. If this is an issue, consider picking well-isolated colonies for further experiments.

By following these guidelines and protocols, researchers can effectively utilize this compound as a reliable selection agent in their bacterial genetics workflows.

Proper storage and handling of Sulfaperin powder and solutions.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper storage, handling, and stability assessment of Sulfaperin powder and solutions.

Product Information

PropertyValue
Chemical Name 4-amino-N-(5-methylpyrimidin-2-yl)benzenesulfonamide
Synonyms Sulfaperine, Methylsulfadiazine
CAS Number 599-88-2[1]
Molecular Formula C₁₁H₁₂N₄O₂S[2]
Molecular Weight 264.30 g/mol [1][2]

Storage Conditions

Proper storage is crucial to maintain the integrity and activity of this compound.

This compound Powder
ConditionTemperatureDurationRecommendations
Short-term 0 - 4 °CDays to weeksStore in a dry, dark environment.[3]
Long-term -20 °CMonths to yearsEnsure the container is tightly sealed and protected from light.[3]

Note: this compound powder is stable for a few weeks during standard shipping at ambient temperatures.[3]

This compound Solutions
SolventStorage TemperatureDurationRecommendations
DMSO-20 °CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[4]
DMSO-80 °CUp to 6 monthsFor longer-term storage, use of -80°C is recommended.[4]

Handling and Safety Precautions

This compound, like all chemical reagents, should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of the powder.

  • Hygroscopicity: Take precautions to protect from moisture.

  • Disposal: Dispose of waste material in accordance with local regulations.

Preparation of this compound Stock Solutions

The following protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution, weigh 2.643 mg of this compound.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Experimental Protocols

Workflow for this compound Solution Preparation and Use

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot Solution vortex->aliquot store_short Store at -20°C (Short-term) aliquot->store_short < 1 month store_long Store at -80°C (Long-term) aliquot->store_long < 6 months thaw Thaw Aliquot store_short->thaw store_long->thaw dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and using this compound solutions.

Protocol for Stability-Indicating HPLC Method

This protocol is adapted from a method for sulfadiazine and can be used to assess the stability of this compound in solution.[5]

Objective: To determine the concentration of this compound and monitor for the appearance of degradation products over time under various stress conditions.

Materials:

  • This compound solution to be tested

  • Acetonitrile (ACN), HPLC grade

  • Triethylamine (TEA), HPLC grade

  • Glacial acetic acid, HPLC grade

  • Highly purified water

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a PDA detector

Chromatographic Conditions:

ParameterCondition
Mobile Phase Water:ACN:TEA (838:160:2, v/v), pH adjusted to 5.5 with glacial acetic acid[5]
Flow Rate 1.4 mL/min[5]
Column Temperature Ambient
Detection 254 nm[5]
Injection Volume 20 µL[5]

Procedure:

  • Sample Preparation: Prepare samples of this compound solution under the desired stress conditions (e.g., elevated temperature, UV light exposure, acidic/basic hydrolysis, oxidation).

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Analysis: Inject the prepared samples and standard into the HPLC system.

  • Data Analysis:

    • Determine the retention time of the intact this compound peak from the standard chromatogram.

    • In the sample chromatograms, identify and quantify the this compound peak.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

    • Calculate the percentage of this compound remaining at each time point under each stress condition.

Mechanism of Action

This compound is a sulfonamide antibiotic that targets the folic acid synthesis pathway in bacteria.[6][7][8]

Signaling Pathway of this compound Action

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF DNA Bacterial DNA Synthesis THF->DNA This compound This compound This compound->DHPS Competitively Inhibits

Caption: this compound competitively inhibits dihydropteroate synthase.

References

Application Notes and Protocols: Synergistic Use of Sulfaperin and Trimethoprim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of sulfonamides and trimethoprim has long been a cornerstone of antimicrobial therapy, primarily due to their synergistic interaction which results in enhanced efficacy and a broader spectrum of activity. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of sulfaperin, a sulfonamide antibiotic, in combination with trimethoprim. The primary mechanism of this synergy lies in the sequential blockade of the bacterial folic acid synthesis pathway, a critical process for bacterial DNA and protein synthesis.[1][2][3] this compound, like other sulfonamides, inhibits dihydropteroate synthase, while trimethoprim targets dihydrofolate reductase.[2][3] The simultaneous inhibition of two key enzymes in this pathway leads to a bactericidal effect, whereas the individual components are often bacteriostatic.[3]

These notes are intended to guide researchers in the in vitro evaluation of this antibiotic combination, providing a framework for assessing its potential therapeutic applications, particularly in the context of urinary tract infections and other bacterial infections where this combination may be effective.

Mechanism of Action: Synergistic Inhibition of Folate Synthesis

This compound and trimethoprim act on two distinct, sequential steps in the bacterial folate synthesis pathway. This dual-front attack is the basis for their synergistic antibacterial activity.

  • This compound: As a sulfonamide, this compound is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the bacterial enzyme dihydropteroate synthase , preventing the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroic acid.[2] This is a crucial early step in the synthesis of folic acid. Mammalian cells are unaffected as they do not synthesize their own folic acid but rather obtain it from their diet.

  • Trimethoprim: This antibiotic is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR) .[2][3] This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. Trimethoprim exhibits a much higher affinity for the bacterial DHFR enzyme than for its mammalian counterpart, which accounts for its selective toxicity.

The combination of this compound and trimethoprim therefore delivers a one-two punch to the bacterial folate metabolism, leading to a more profound inhibition of bacterial growth and, in many cases, cell death.

Folate Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine DNA_RNA_Protein DNA, RNA, Protein Synthesis Purines_Thymidine->DNA_RNA_Protein This compound This compound This compound->DHPS Trimethoprim Trimethoprim Trimethoprim->DHFR

Caption: Mechanism of synergistic action of this compound and Trimethoprim.

Quantitative Data on Synergy

Table 1: Example MIC and FIC Index Data for Sulfamethoxazole-Trimethoprim against E. coli

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICΣFIC (FIC Index)Interpretation
Sulfamethoxazole1640.250.5Synergy
Trimethoprim0.50.1250.25

Table 2: Example MIC and FIC Index Data for Sulfamethoxazole-Trimethoprim against S. aureus

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICΣFIC (FIC Index)Interpretation
Sulfamethoxazole3280.250.5Synergy
Trimethoprim0.250.06250.25

Interpretation of FIC Index:

  • Synergy: FIC index ≤ 0.5

  • Additive: 0.5 < FIC index ≤ 1

  • Indifference: 1 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_bacteria Prepare bacterial inoculum (e.g., 0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_bacteria->inoculate prep_this compound Prepare serial dilutions of this compound add_this compound Add this compound dilutions along rows prep_this compound->add_this compound prep_trimethoprim Prepare serial dilutions of Trimethoprim add_trimethoprim Add Trimethoprim dilutions along columns prep_trimethoprim->add_trimethoprim dispense_broth Dispense broth to 96-well plate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs (visual turbidity or OD measurement) incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret results (Synergy, Additive, etc.) calculate_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

Methodology:

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of this compound and trimethoprim in an appropriate solvent (e.g., DMSO) and then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Create a series of twofold dilutions for each antibiotic, typically ranging from 1/16 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug alone.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to each well.

    • Add 50 µL of each this compound dilution horizontally across the plate.

    • Add 50 µL of each trimethoprim dilution vertically down the plate. This creates a matrix of antibiotic combinations.

    • Include wells with each antibiotic alone as controls.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the bacterial inoculum to each well.

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC index using the following formulas:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Trimethoprim = (MIC of Trimethoprim in combination) / (MIC of Trimethoprim alone)

      • FIC Index = FIC of this compound + FIC of Trimethoprim

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Methodology:

  • Preparation:

    • Prepare cultures of the test organism in CAMHB to the logarithmic phase of growth.

    • Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing pre-warmed CAMHB.

  • Experimental Setup:

    • Prepare separate flasks for:

      • Growth control (no antibiotic)

      • This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

      • Trimethoprim alone (at a relevant concentration)

      • This compound and trimethoprim in combination (at the same concentrations as the individual drugs)

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).

  • Incubation and Analysis:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each condition.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

  • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Application Notes

  • Bacterial Strains: It is recommended to test the this compound-trimethoprim combination against a panel of clinically relevant bacteria, including common urinary pathogens like Escherichia coli and Klebsiella pneumoniae, as well as Gram-positive organisms such as Staphylococcus aureus. Both reference strains (e.g., from ATCC) and clinical isolates should be included to assess the breadth of activity.

  • Clinical Relevance: The combination of a sulfonamide and trimethoprim is frequently used for the treatment of uncomplicated urinary tract infections.[4] Research into the efficacy of this compound with trimethoprim could provide valuable data for the development of alternative treatment options, particularly in regions with resistance to commonly used antibiotics.

  • Pharmacokinetic Considerations: When designing in vivo studies, it is important to consider the pharmacokinetic profiles of both this compound and trimethoprim to ensure that synergistic concentrations are achieved and maintained at the site of infection.[5]

  • Resistance Development: In vitro studies have shown that bacterial resistance develops more slowly to the combination of a sulfonamide and trimethoprim compared to either drug alone.[1] This is a significant advantage in the current era of rising antimicrobial resistance.

Conclusion

The combination of this compound and trimethoprim holds promise as a synergistic antimicrobial therapy due to its well-established mechanism of action targeting the bacterial folate synthesis pathway. The protocols outlined in this document provide a robust framework for the in vitro evaluation of this combination. Further research, including the generation of specific quantitative data for this compound and in vivo efficacy studies, is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Studying Sulfaperin Resistance Development in Laboratory Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental setup to study the development of bacterial resistance to Sulfaperin, a representative sulfonamide antibiotic. The protocols herein detail methods for determining baseline susceptibility, inducing resistance in a controlled laboratory setting, and identifying the genetic basis of acquired resistance.

Introduction to this compound and Resistance Mechanisms

This compound, like other sulfonamides, is a synthetic antimicrobial agent that competitively inhibits the dihydropteroate synthase (DHPS) enzyme in bacteria.[1][2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1][2][3] Resistance to sulfonamides, including this compound, primarily develops through two main mechanisms:

  • Target Modification: Spontaneous mutations in the chromosomal folP gene, which encodes the DHPS enzyme, can alter the enzyme's structure. These alterations reduce the binding affinity of sulfonamides while preserving the binding of the natural substrate, para-aminobenzoic acid (pABA).[1][2]

  • Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul genes), like sul1 and sul2.[4][5] These genes encode for alternative, drug-insensitive DHPS enzymes that can bypass the inhibitory effect of sulfonamides.[4][5]

This document outlines the experimental workflow to investigate these resistance mechanisms in common laboratory bacterial strains.

Experimental Workflow Overview

The overall experimental workflow for studying this compound resistance development involves a multi-step process, beginning with the determination of the baseline susceptibility of the bacterial strain to this compound. This is followed by the induction of resistance through serial passage, and finally, the characterization of the resistant phenotype and genotype.

G cluster_0 Phase 1: Baseline Susceptibility cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Characterization of Resistance start Select Bacterial Strain mic_determination Determine Minimum Inhibitory Concentration (MIC) start->mic_determination Inoculum Preparation serial_passage Serial Passage Experiment mic_determination->serial_passage Use pre-determined MIC mic_monitoring Monitor MIC Increase serial_passage->mic_monitoring Daily Passages isolate_resistant Isolate Resistant Strains mic_monitoring->isolate_resistant Select strains with significant MIC increase phenotypic_char Phenotypic Characterization (Growth Curves, Fitness Cost) isolate_resistant->phenotypic_char genotypic_char Genotypic Characterization (Whole Genome Sequencing) isolate_resistant->genotypic_char end Data Analysis and Conclusion genotypic_char->end Identify mutations/ acquired genes

Caption: Experimental workflow for studying this compound resistance.

Key Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] The broth microdilution method is a standard and widely used technique for determining the MIC of antibiotics.[8][9][10][11][12]

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

  • Mueller-Hinton Broth (MHB)[9]

  • Sterile 96-well microtiter plates[8][9]

  • Selected bacterial strain(s) (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)[10][13]

  • Sterile petri dishes, test tubes, and pipettes

  • Spectrophotometer

  • Incubator (35 ± 2°C)[9]

  • Plate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Prepare working solutions by diluting the stock solution in sterile MHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Broth Microdilution Assay:

    • Dispense 50 µL of sterile MHB into all wells of a 96-well plate.

    • Add 50 µL of the highest concentration of this compound working solution to the wells in the first column, resulting in a total volume of 100 µL.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.

    • The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).

    • Inoculate all wells, except for the sterility control, with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as observed with the naked eye.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Protocol for Inducing this compound Resistance via Serial Passage

Serial passage experiments are used to simulate the evolution of antibiotic resistance in a laboratory setting by repeatedly exposing a bacterial population to sub-inhibitory concentrations of an antibiotic.[14][15][16]

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB)

  • Selected bacterial strain(s)

  • Sterile culture tubes or 96-well plates

  • Incubator (35 ± 2°C)

  • Spectrophotometer or plate reader

Procedure:

  • Initial Setup:

    • Determine the initial MIC of this compound for the selected bacterial strain as described in Protocol 3.1.

    • Prepare a series of culture tubes or a 96-well plate with MHB containing two-fold serial dilutions of this compound, with concentrations ranging from below to above the initial MIC.

  • Daily Passaging:

    • Inoculate the tubes/wells with the bacterial strain at a starting density of approximately 5 x 10⁵ CFU/mL.

    • Incubate at 35 ± 2°C for 24 hours.

    • After incubation, identify the highest concentration of this compound that permits visible growth (the sub-MIC).

    • Inoculate a fresh set of tubes/wells containing serial dilutions of this compound with a small volume (e.g., 10 µL) of the culture from the sub-MIC tube of the previous day.

    • Repeat this process daily for a predetermined number of passages (e.g., 20-30 days) or until a significant increase in the MIC is observed.[14]

  • Monitoring Resistance Development:

    • Periodically (e.g., every 5 passages), determine the MIC of the evolving bacterial population using the protocol in section 3.1.

    • At each passage, archive a sample of the bacterial culture by freezing it at -80°C in a cryoprotectant (e.g., 15% glycerol) for future analysis.

Protocol for Genomic Analysis of Resistant Strains

Whole-genome sequencing (WGS) is a powerful tool to identify the genetic mutations and acquired resistance genes that contribute to the resistant phenotype.[1][17][18]

Materials:

  • This compound-resistant and susceptible (parental) bacterial strains

  • DNA extraction kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

  • Bioinformatics software for data analysis

Procedure:

  • DNA Extraction:

    • Isolate single colonies of the resistant and parental strains on antibiotic-free agar plates.

    • Extract high-quality genomic DNA from overnight cultures using a commercial DNA extraction kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the extracted DNA using a library preparation kit compatible with the chosen NGS platform. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.

    • Perform whole-genome sequencing according to the manufacturer's protocols.

  • Bioinformatics Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Genome Assembly: Assemble the sequencing reads into a draft genome using assemblers such as SPAdes.

    • Variant Calling: Align the reads from the resistant strains to the genome of the parental (susceptible) strain to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).

    • Resistance Gene Identification: Use databases and tools like the Comprehensive Antibiotic Resistance Database (CARD) or ResFinder to screen the assembled genomes for known sulfonamide resistance genes (sul genes).[19]

    • Data Interpretation: Analyze the identified mutations and acquired genes to determine their potential role in this compound resistance.

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.

Table 1: MIC of this compound against Bacterial Strains

Bacterial StrainInitial MIC (µg/mL)MIC after 10 Passages (µg/mL)MIC after 20 Passages (µg/mL)Fold Change in MIC (Final/Initial)
E. coli ATCC 25922
S. aureus ATCC 29213
...

Table 2: Genetic Basis of this compound Resistance

Resistant IsolateMIC (µg/mL)Mutations in folP Gene (Amino Acid Change)Acquired sul Genes
E. coli R1
E. coli R2
S. aureus R1
...

Visualization of Sulfonamide Resistance Pathway

The following diagram illustrates the mechanism of action of sulfonamides and the primary pathways of resistance.

G cluster_0 Folic Acid Synthesis Pathway cluster_1 This compound Action and Resistance paba p-Aminobenzoic Acid (pABA) dhps Dihydropteroate Synthase (DHPS) (encoded by folP) paba->dhps mutated_dhps Mutated DHPS (folP mutation) paba->mutated_dhps sul_dhps Drug-Insensitive DHPS (from acquired sul genes) paba->sul_dhps dihydrofolate Dihydrofolic Acid dhps->dihydrofolate Essential for DNA synthesis This compound This compound inhibition This compound->inhibition inhibition->dhps Competitive Inhibition mutated_dhps->dihydrofolate resistance Resistance mutated_dhps->resistance sul_dhps->dihydrofolate sul_dhps->resistance

Caption: Sulfonamide action and resistance mechanisms.

References

Troubleshooting & Optimization

How to address inconsistent results in Sulfaperin susceptibility testing.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in Sulfaperin susceptibility testing. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound susceptibility testing, providing step-by-step guidance to identify and resolve them.

Question: Why am I seeing inconsistent zone sizes or Minimum Inhibitory Concentration (MIC) values for this compound?

Answer: Inconsistent results in this compound susceptibility testing can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the source of the variability.

Initial Troubleshooting Steps:

  • Review Quality Control (QC) Data: Immediately check the results for your QC strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 25923™). If the QC results are out of the acceptable range, patient/test results cannot be considered valid.

  • Verify Inoculum Preparation: Ensure the inoculum turbidity matches a 0.5 McFarland standard. An inoculum that is too light or too heavy will lead to erroneously large or small zone sizes (or lower/higher MICs), respectively.

  • Examine Media and Reagents: Confirm that the correct medium (Mueller-Hinton Agar or Broth) was used and that it has not expired. For sulfonamides like this compound, the presence of thymidine in the media can antagonize the drug's activity, leading to falsely resistant results.[1]

  • Check Incubation Conditions: Verify that the incubator was set to the correct temperature (typically 35°C ± 2°C) and that the incubation time was appropriate (usually 16-20 hours for disk diffusion).

Below is a workflow to help diagnose the source of inconsistency:

G start Inconsistent this compound Susceptibility Results qc_check Are QC Strain Results Within Acceptable Range? start->qc_check inoculum_check Was Inoculum Standardized to 0.5 McFarland? qc_check->inoculum_check Yes investigate_qc Troubleshoot QC: - Check strain viability - Verify disk/reagent potency - Repeat QC test qc_check->investigate_qc No media_check Is Mueller-Hinton Agar/Broth Free of Thymidine Interference? inoculum_check->media_check Yes adjust_inoculum Re-standardize Inoculum and Repeat Test inoculum_check->adjust_inoculum No incubation_check Were Incubation Temperature and Time Correct? media_check->incubation_check Yes test_media Test Media with Enterococcus faecalis ATCC® 29212™ media_check->test_media No protocol_review Review and Repeat Experiment Following Standard Protocol incubation_check->protocol_review Yes correct_incubation Correct Incubation Parameters and Repeat Test incubation_check->correct_incubation No

Figure 1. Troubleshooting workflow for inconsistent this compound susceptibility results.

Question: My results show resistance to this compound, but I suspect this may be inaccurate. How can I confirm?

Answer: False resistance is a known issue with sulfonamide susceptibility testing, primarily due to antagonists in the test medium.

Key Troubleshooting Steps for False Resistance:

  • Thymidine Interference: Mueller-Hinton Agar (MHA) can contain thymidine, which bypasses the folic acid synthesis pathway that this compound targets, allowing for bacterial growth even in the presence of the drug.

    • Action: Perform a quality control test on your batch of MHA using Enterococcus faecalis ATCC® 29212™. A satisfactory lot of medium will produce a distinct zone of inhibition (≥20 mm) around a trimethoprim-sulfamethoxazole disk, which is essentially free of hazy growth.[2]

  • Reading Zone Edges: For sulfonamides, slight, hazy growth within the zone of inhibition can sometimes occur. Disregard this slight growth and measure the diameter of the zone of obvious inhibition.

  • Inoculum Density: An overly dense inoculum can overwhelm the antibiotic, leading to smaller zones and a false impression of resistance. Ensure your inoculum matches a 0.5 McFarland standard.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a sulfonamide antibiotic. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid, an essential component for bacterial DNA and protein synthesis. By blocking this pathway, this compound inhibits bacterial growth.

What are the primary mechanisms of resistance to this compound?

Bacterial resistance to sulfonamides like this compound typically occurs through two main mechanisms:

  • Target Site Modification: Mutations in the bacterial gene encoding for dihydropteroate synthase (folP) can alter the enzyme's structure, reducing its affinity for sulfonamides while still allowing it to function.

  • Acquisition of Resistant Genes: Bacteria can acquire mobile genetic elements (plasmids) that carry genes (sul1, sul2, sul3) encoding for a sulfonamide-resistant version of dihydropteroate synthase. This acquired enzyme is not inhibited by the drug, allowing the bacteria to continue producing folic acid.

The following diagram illustrates the bacterial folic acid synthesis pathway and the mechanisms of sulfonamide action and resistance.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS mutated_DHPS Mutated DHPS (folP gene) PABA->mutated_DHPS Reduced this compound Affinity acquired_DHPS Acquired Resistant DHPS (sul genes) PABA->acquired_DHPS This compound Insensitive Dihydropteroate Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHPS->Dihydropteroate DHFR->Dihydrofolate This compound This compound This compound->DHPS Competitive Inhibition mutated_DHPS->Dihydropteroate acquired_DHPS->Dihydropteroate

Figure 2. Mechanism of action and resistance to this compound.

Which susceptibility testing methods are appropriate for this compound?

Standard antimicrobial susceptibility testing (AST) methods such as Kirby-Bauer disk diffusion and broth microdilution (for MIC determination) are suitable for this compound. It is crucial to follow standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Are there established clinical breakpoints for this compound?

Quantitative Data

Note on Data Presentation: As specific breakpoints for this compound are not available in current CLSI M100 documents, the following tables provide the interpretive criteria for Sulfisoxazole , which can be used as a surrogate for the sulfonamide class.[3]

Table 1: Kirby-Bauer Disk Diffusion Interpretive Criteria for Sulfisoxazole

Disk PotencyZone Diameter (mm)Interpretation
Susceptible Intermediate Resistant
250 µg or 300 µg≥ 1713 - 16

Source: Based on CLSI M100 guidelines for Enterobacterales.

Table 2: Broth Microdilution MIC Interpretive Criteria for Sulfisoxazole

MIC (µg/mL)Interpretation
Susceptible Intermediate
≤ 256-

Source: Based on CLSI M100 guidelines for urinary tract isolates of certain non-fastidious organisms.

Table 3: Quality Control Ranges for Relevant ATCC® Strains

QC StrainAntimicrobial AgentDisk PotencyAcceptable Zone Diameter (mm)Acceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Trimethoprim-Sulfamethoxazole1.25/23.75 µg23 - 29≤0.5/9.5
Staphylococcus aureus ATCC® 25923™Trimethoprim-Sulfamethoxazole1.25/23.75 µg24 - 32≤0.5/9.5
Enterococcus faecalis ATCC® 29212™Trimethoprim-Sulfamethoxazole1.25/23.75 µg≥ 20 (for media QC)Not Applicable

Source: Based on CLSI M100 guidelines.

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Testing

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Transfer the colonies to a tube of sterile saline or Mueller-Hinton broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer.

  • Inoculation of Mueller-Hinton Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Antibiotic Disks:

    • Using sterile forceps or a disk dispenser, place a this compound (or surrogate sulfisoxazole) disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

    • Place disks far enough apart to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or calipers.

    • For sulfonamides, disregard any slight or hazy growth at the edge of the zone.

    • Compare the measured zone diameter to the interpretive criteria in Table 1 to determine if the organism is susceptible, intermediate, or resistant.

Protocol 2: Broth Microdilution for MIC Determination

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound of known concentration.

    • Perform serial twofold dilutions of the drug in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation:

    • Prepare an inoculum of the test organism as described in the Kirby-Bauer protocol, standardized to a 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate:

    • Dispense the diluted inoculum into each well of the microtiter plate containing the serially diluted this compound.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Compare the MIC value to the interpretive criteria in Table 2.

References

Optimizing the concentration of Sulfaperin for effective bacterial growth inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfaperin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound for bacterial growth inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class of drugs.[1][2] Its mechanism of action involves competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacteria to produce DNA, RNA, and proteins.[5][6] By blocking folic acid production, this compound halts bacterial growth and replication.[7] Human cells are generally unaffected because they acquire folic acid from their diet and lack the DHPS enzyme.[8][9]

Q2: What is the recommended starting concentration for my experiments?

A2: The optimal concentration of this compound is highly dependent on the bacterial species and strain being tested. We recommend performing a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific strain. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro.[10][11] For initial range-finding studies, you can refer to MIC data from related sulfonamides against various pathogens (see Table 1 below).

Q3: How should I prepare and store this compound?

A3: this compound should be stored in a dry, dark place at 0 - 4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years).[12] For experimental use, prepare a stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentrations in your bacterial growth medium. Ensure the final solvent concentration in your experimental setup is low enough to not affect bacterial growth.

Q4: Against which types of bacteria is this compound generally effective?

A4: Sulfonamides like this compound are broad-spectrum antibiotics, typically effective against a range of Gram-positive and Gram-negative bacteria.[3] Susceptible Gram-negative bacteria may include species of Klebsiella, Salmonella, and Escherichia coli.[3] However, some bacteria, such as Pseudomonas aeruginosa, are known to have intrinsic resistance to sulfonamides.[3]

Troubleshooting Guide

Issue 1: this compound is showing no or low efficacy against my bacterial strain.

  • Possible Cause 1: Bacterial Resistance. The bacterial strain may have acquired resistance to sulfonamides. There are two primary mechanisms:

    • Target Modification: Mutations in the bacterial folP gene can alter the DHPS enzyme, reducing its affinity for sulfonamides while still allowing it to bind its natural substrate, para-aminobenzoic acid (PABA).[13][14]

    • Target Bypass: Bacteria may have acquired foreign genes (sul1, sul2, sul3) that encode for a drug-resistant variant of the DHPS enzyme.[14][15]

    • Solution: Verify if your bacterial strain is known to be resistant. If possible, use a quality control strain with known susceptibility to this compound (e.g., a susceptible strain of E. coli) in parallel with your experiments.

  • Possible Cause 2: Inappropriate Experimental Medium. The components of your growth medium may interfere with this compound's activity.

    • Solution: Sulfonamides are competitive inhibitors of PABA. If your medium is rich in PABA, it will outcompete this compound, rendering it ineffective. Similarly, the presence of thymidine, purines, or methionine can allow bacteria to bypass the need for folic acid synthesis. Use a minimal medium or Mueller-Hinton Broth, which has low levels of these interfering substances.

  • Possible Cause 3: Incorrect Concentration. The concentration used may be too low to inhibit growth.

    • Solution: Perform a Minimum Inhibitory Concentration (MIC) assay to determine the precise concentration needed to inhibit your specific bacterial strain. See the detailed protocol below.

Issue 2: My experimental results are inconsistent or not reproducible.

  • Possible Cause 1: Inoculum Size Variation. The starting number of bacteria can significantly affect the outcome of the experiment.

    • Solution: Standardize your bacterial inoculum. The recommended starting inoculum for MIC testing is 5 x 10⁵ CFU/mL.[10] Prepare your inoculum by adjusting the turbidity to a 0.5 McFarland standard.

  • Possible Cause 2: Improper Drug Solubilization. If this compound is not fully dissolved in the stock solution or precipitates upon dilution into the aqueous medium, its effective concentration will be lower and inconsistent.

    • Solution: Ensure your stock solution is fully dissolved. When diluting into the growth medium, vortex gently and inspect for any precipitation. If precipitation occurs, consider adjusting the solvent or the final concentration.

  • Possible Cause 3: Incubation Conditions. Variations in incubation time, temperature, or atmospheric conditions can affect bacterial growth and drug efficacy.

    • Solution: Maintain consistent incubation conditions for all experiments as specified by standard protocols (e.g., 16-20 hours at 35°C for many bacterial species).

Data Presentation

While specific MIC data for this compound is limited in published literature, the following table provides MIC₅₀ values for other sulfonamides against common porcine pathogens, which can serve as a reference for designing your initial experiments.[16]

Table 1: Minimum Inhibitory Concentration (MIC₅₀) of Various Sulfonamides against Porcine Pathogens

SulfonamideBordetella bronchiseptica (µg/mL)Pasteurella multocida (µg/mL)Haemophilus pleuropneumoniae (µg/mL)
Sulfachloropyridazine81616
Sulfadiazine8816
Sulfadimethoxine81616
Sulfamethoxazole228
Sulfisoxazole0.5464
Sulfamethazine832>64
Data sourced from a study on porcine pathogens and should be used for reference only.[16] The efficacy of any sulfonamide, including this compound, must be determined empirically for the specific bacterial strain of interest.

Visualizations

Folic_Acid_Pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase Precursors DNA/RNA Precursors THF->Precursors This compound This compound This compound->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.

MIC_Workflow start Start: Prepare Materials stock 1. Prepare this compound Stock (e.g., 10 mg/mL in DMSO) start->stock inoculum 2. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland Standard) start->inoculum dilutions 3. Perform 2-fold Serial Dilutions of this compound in a 96-well plate stock->dilutions inoculate 5. Inoculate Wells with Bacteria (Final concentration ~5x10^5 CFU/mL) inoculum->inoculate dilutions->inoculate controls 4. Prepare Controls (Growth Control, Sterility Control) controls->inoculate incubate 6. Incubate Plate (e.g., 35°C for 16-20 hours) inoculate->incubate read 7. Read Results (Visually inspect for turbidity) incubate->read end Determine MIC (Lowest concentration with no visible growth) read->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standardized method for determining the MIC of this compound against a specific bacterial isolate.[10]

1. Materials Required:

  • Pure culture of the test bacterium

  • This compound powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for this compound

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution:

  • Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) in an appropriate solvent like DMSO. Ensure it is fully dissolved.

  • Note: This stock will be serially diluted. The concentration should be chosen to cover the expected MIC range.

3. Preparation of Bacterial Inoculum:

  • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. For example, make a 1:100 dilution of the 0.5 McFarland suspension to get ~10⁶ CFU/mL, which will be further diluted upon addition to the wells.[10]

4. Microtiter Plate Setup (Serial Dilution):

  • Add 100 µL of sterile CAMHB to wells 2 through 12 in a single row of the 96-well plate. Well 1 will receive the highest drug concentration, well 11 will be the positive growth control, and well 12 can be a sterility control.

  • Prepare an intermediate dilution of your this compound stock in CAMHB.

  • Add 200 µL of this starting this compound concentration to well 1.

  • Transfer 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.

  • Continue this 2-fold serial dilution by transferring 100 µL from well 2 to well 3, and so on, up to well 10.

  • After mixing well 10, discard 100 µL from it. You now have 100 µL in wells 1-10 with serially diluted this compound. Well 11 contains 100 µL of broth only (growth control).

5. Inoculation:

  • Add the appropriate volume of the diluted bacterial inoculum (prepared in Step 3) to wells 1 through 11 to achieve a final volume of 200 µL per well and a final bacterial concentration of 5 x 10⁵ CFU/mL. Do not add bacteria to the sterility control well (well 12).

6. Incubation:

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

7. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of this compound at which there is no visible growth (the well is clear).[11]

  • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. If these controls fail, the experiment is invalid and must be repeated. For sulfonamides, trailing endpoints can occur; the MIC should be read at the concentration that inhibits ≥80% of growth compared to the control.[10]

References

Technical Support Center: Degradation Kinetics of Sulfaperin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics of Sulfaperin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions important?

This compound is a long-acting sulfonamide antibiotic.[1] Its chemical name is 4-amino-N-(5-methylpyrimidin-2-yl)benzenesulfonamide.[1][2] Studying its degradation kinetics in aqueous solutions is crucial for developing stable liquid dosage forms, determining appropriate storage conditions, predicting its shelf-life, and understanding its environmental fate.[3][4]

Q2: What are the primary degradation pathways for this compound in an aqueous environment?

While specific data for this compound is limited, based on studies of other sulfonamides, the primary degradation pathways are expected to be:

  • Hydrolysis: Cleavage of the sulfur-nitrogen (S-N) bond, particularly under acidic or basic conditions.[5][6] However, many sulfonamides are relatively resistant to hydrolysis under neutral environmental conditions.[6][7]

  • Photodegradation: Degradation upon exposure to light, especially UV radiation.[8][9] Common photolytic pathways for sulfonamides include the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO2).[8]

  • Oxidation: Degradation in the presence of oxidizing agents. Forced degradation studies often use hydrogen peroxide to simulate oxidative stress.[10]

Q3: Which environmental factors have the most significant impact on this compound's degradation rate?

The degradation of sulfonamides like this compound is influenced by several factors:

  • pH: The pH of the solution can significantly affect the rate of hydrolysis. Sulfonamides often show the highest hydrolysis rates in acidic conditions.[11]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation, including hydrolysis and oxidation.[7][12]

  • Light Exposure: Exposure to sunlight or artificial UV light can lead to rapid photodegradation.[8][13]

  • Presence of Oxidants: The presence of oxidizing species, such as hydroxyl radicals generated in advanced oxidation processes (AOPs), can dramatically increase the degradation rate.[14][15]

  • Initial Concentration: The initial concentration of the drug can sometimes influence the reaction kinetics.[14][16]

Q4: How should I prepare and store my this compound stock solutions to minimize degradation?

To ensure the stability of your stock solutions for experimental use, follow these guidelines:

  • Solvent: Prepare solutions using purified, high-quality water (e.g., Milli-Q) or an appropriate buffer.

  • Storage Temperature: For short-term storage, refrigeration (4°C) is recommended. For long-term storage, frozen conditions (-20°C or -80°C) are preferable.[17][18] Studies on various antibiotics show that storage at -70°C is a reliable condition for maintaining stability.[17]

  • Light Protection: Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photodegradation.[13]

  • pH Control: If your experiment is not studying the effect of pH, buffer the solution to a pH where this compound is most stable (typically near neutral pH for many sulfonamides).[6]

Troubleshooting Guides

Q1: I am observing degradation in my control samples. What could be the cause?

  • Unintentional Light Exposure: Ensure all solutions, including controls, are consistently protected from light during preparation, storage, and handling. Use amber glassware or foil-wrapped containers.

  • Temperature Fluctuations: Verify that the storage temperature (refrigerator, freezer) is stable and has not experienced any excursions.

  • Contaminated Solvent: The water or buffer used may contain impurities (e.g., metal ions, microbial contamination) that can catalyze degradation. Use fresh, high-purity solvents for all experiments.

  • Incorrect pH: The pH of your solution may have shifted upon storage. Re-measure the pH of a control sample to ensure it is within the desired range.

Q2: My kinetic data does not fit a simple first-order or zero-order model. What does this indicate?

  • Complex Reaction Mechanism: The degradation may not follow a simple pathway. It could involve parallel reactions, reversible steps, or the formation of intermediates that also degrade.

  • Autocatalysis: A degradation product might be catalyzing the reaction, leading to an increase in the degradation rate over time.

  • Mixed Degradation Pathways: The observed degradation could be a composite of multiple processes (e.g., simultaneous hydrolysis and photolysis) occurring at different rates.

  • Experimental Artifacts: Inconsistent sampling times, temperature variations during the experiment, or analytical errors can lead to data that does not fit a simple model. Review your experimental protocol and analytical method validation.

Q3: I see multiple unexpected peaks in my HPLC chromatogram during a stability study. How do I identify them?

Identifying unknown peaks is a critical part of a degradation study.

  • Compare to Controls: First, compare the chromatogram of the stressed sample to that of a time-zero (t=0) sample and a blank (solvent only). Peaks present at t=0 are likely impurities from the initial drug substance, not degradants.

  • Forced Degradation Profiling: The goal of forced degradation is to intentionally generate degradation products.[19] By running separate stress tests (acid, base, peroxide, heat, light), you can often selectively generate specific degradants. For example, a peak that appears only in the acid-stressed sample is likely a product of acid hydrolysis.[10]

  • Mass Spectrometry (LC-MS): The most powerful tool for identifying unknown peaks is liquid chromatography-mass spectrometry (LC-MS).[20] By obtaining the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), you can propose a chemical structure for the degradation product.[21][22]

Below is a troubleshooting workflow for identifying unknown chromatographic peaks.

G start Unexpected Peak in HPLC check_t0 Is the peak present in the T=0 sample? start->check_t0 impurity Likely an impurity in the starting material. check_t0->impurity Yes check_blank Is the peak present in the blank (solvent)? check_t0->check_blank No solvent_artifact Artifact from solvent, mobile phase, or system. check_blank->solvent_artifact Yes degradant Potential Degradation Product check_blank->degradant No lcms Characterize with LC-MS/MS degradant->lcms pathway Elucidate Degradation Pathway lcms->pathway

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol is designed to generate potential degradation products and identify the intrinsic stability of this compound, aligning with ICH guidelines.[23]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound Active Pharmaceutical Ingredient (API)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3% (v/v)

  • High-purity water (HPLC grade or equivalent)

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter, calibrated

  • Volumetric flasks, pipettes

  • Amber vials and clear vials

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven/water bath

  • HPLC system with a UV/DAD detector

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Control Sample: Dilute the stock solution with water to the target concentration (e.g., 100 µg/mL). This is the unstressed (t=0) control. Store it protected from light at -20°C.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Store at a specified temperature (e.g., 60°C) for a set time. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with HCl.

  • Oxidative Degradation: Mix the stock solution with 3% H2O2. Keep at room temperature and protected from light. Sample at various time points.

  • Thermal Degradation: Place a solution of this compound in a clear vial in an oven set to a high temperature (e.g., 80°C). Sample at various time points.

  • Photolytic Degradation: Place a solution of this compound in a clear vial inside a photostability chamber. Expose it to light conditions as specified by ICH Q1B. Simultaneously, run a "dark control" by wrapping an identical sample in aluminum foil and placing it in the same chamber. Sample at various time points.

  • Analysis: Analyze all samples by a validated, stability-indicating HPLC method. The method must be able to separate the intact this compound peak from all generated degradation products.[24]

The general workflow for this protocol is visualized below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_control Prepare T=0 Control prep_stock->prep_control acid Acid Hydrolysis (HCl, Heat) base Base Hydrolysis (NaOH, Heat) oxide Oxidation (H2O2, RT) thermal Thermal (Heat) photo Photolytic (Light + Dark Control) sampling Sample at Time Intervals acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling hplc Analyze via Stability- Indicating HPLC sampling->hplc results Evaluate Degradation & Identify Products hplc->results

Caption: Experimental workflow for a forced degradation study.

Data Summary

The following tables summarize typical conditions used in forced degradation studies for sulfonamides and provide exemplary kinetic data. This data is intended for illustrative purposes, as specific values for this compound must be determined experimentally.

Table 1: Typical Conditions for Forced Degradation Studies of Sulfonamides

Stress Condition Reagent/Condition Typical Temperature Duration
Acid Hydrolysis 0.1 M - 1 M HCl Room Temp. to 80°C Several hours to days
Base Hydrolysis 0.1 M - 1 M NaOH Room Temp. to 80°C Several hours to days
Oxidation 3% - 30% H₂O₂ Room Temperature Several hours
Thermal Dry Heat 60°C - 100°C 1 - 7 days
Photostability ICH Q1B Option 1 or 2 Controlled Room Temp. Per ICH guidelines

Data compiled from common practices reported in pharmaceutical stability testing literature.[10][23]

Table 2: Exemplary Degradation Kinetic Data (Hypothetical for this compound)

Condition pH Temperature (°C) Rate Constant (k) Half-life (t½) Reaction Order
Hydrolysis 2.0 60 0.025 hr⁻¹ 27.7 hr Pseudo-first
Hydrolysis 7.0 60 0.002 hr⁻¹ 346.5 hr Pseudo-first
Hydrolysis 12.0 60 0.015 hr⁻¹ 46.2 hr Pseudo-first
Photolysis (Simulated Sunlight) 7.0 25 0.150 hr⁻¹ 4.6 hr Pseudo-first

Note: This data is hypothetical and serves as an example. Actual rates are highly dependent on the specific experimental conditions (e.g., buffer type, light intensity).

Proposed Degradation Pathways

Based on known degradation mechanisms for the sulfonamide class of antibiotics, the following pathways are proposed for this compound. The primary points of cleavage are the S-N bond in hydrolysis and oxidation, and both the S-N and C-S bonds in photolysis.[5][8]

G This compound This compound hydrolysis_prod 4-Aminobenzenesulfonic acid + 2-Amino-5-methylpyrimidine This compound->hydrolysis_prod Hydrolysis / Oxidation (S-N Cleavage) photo_prod1 Sulfanilic acid This compound->photo_prod1 Photolysis (S-N Cleavage) photo_prod2 SO2 extrusion product This compound->photo_prod2 Photolysis (C-S Cleavage + SO2 Extrusion)

References

Strategies to prevent the degradation of Sulfaperin in stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Sulfaperin in stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the stability and integrity of your experimental reagents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and is also available in Acetonitrile.[1][2] DMSO is a common choice for creating high-concentration stock solutions for in vitro experiments.[1] Always use anhydrous, high-purity solvent to minimize the introduction of water, which can promote hydrolysis.

Q2: What are the optimal storage conditions for solid this compound powder?

A2: For solid this compound, storage conditions depend on the intended duration. For short-term storage (days to weeks), keep the powder in a dry, dark place at 0 - 4°C.[1] For long-term storage (months to years), -20°C is recommended.[1] Some suppliers suggest the powder is stable for up to 3 years at -20°C.[3]

Q3: How should I store my this compound stock solution to prevent degradation?

A3: To prevent degradation, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots in a dark environment at low temperatures. For short-term storage (days to weeks), 0 - 4°C is acceptable.[1] For longer-term storage, -20°C (up to 1 month) or -80°C (up to 6 months) is highly recommended for maximum stability.[3]

Q4: What are the main factors that can cause this compound degradation?

A4: this compound, like other sulfonamide antibiotics, is susceptible to several environmental factors. The primary causes of degradation are:

  • Photodegradation: Exposure to light, particularly UV light, can cause photolysis.[4][5][6]

  • Temperature: Elevated temperatures accelerate chemical degradation.[7] While some sulfonamides show stability at 37°C for short periods, long-term storage should be at or below -20°C.[8]

  • pH: The pH of the solution can significantly influence the rate of degradation.[9][10] It is crucial to maintain the recommended pH for your specific experimental buffer.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.[6][10]

  • Hydrolysis: The presence of water can lead to the cleavage of chemical bonds. Using anhydrous solvents is recommended.

Q5: How can I tell if my this compound stock solution has degraded?

A5: Visual signs of degradation can include a change in color or the appearance of precipitate in a solution that was previously clear. However, significant degradation can occur without any visible changes. The most reliable method to assess the integrity of your stock solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the concentration and purity of the active compound.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Stock solution may have degraded due to improper storage.Prepare a fresh stock solution from solid powder. Verify the concentration and purity using an appropriate analytical method (e.g., HPLC, LC-MS).
Repeated freeze-thaw cycles have compromised the compound's integrity.Always aliquot stock solutions into single-use volumes after preparation to minimize freeze-thaw cycles.[3]
Precipitate forms in the stock solution upon thawing. The concentration of this compound exceeds its solubility limit at a lower temperature.Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate persists, the solution may be supersaturated or degraded. Consider preparing a new, less concentrated stock.
Stock solution has changed color. This indicates potential chemical degradation or oxidation.Discard the solution immediately. Prepare a fresh stock solution, ensuring it is protected from light and stored at the correct temperature.

Data Presentation: Storage Conditions Summary

The following table summarizes the recommended storage conditions for this compound to ensure its stability.

Form Storage Duration Temperature Conditions Source
Solid Powder Short-term (days to weeks)0 - 4°CDry, Dark[1]
Long-term (months to years)-20°CDry, Dark[1][3]
Stock Solution Short-term (days to weeks)0 - 4°CAliquoted, Dark[1]
Long-term (1 month)-20°CAliquoted, Dark[3]
Long-term (6 months)-80°CAliquoted, Dark[3]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for various in vitro assays.

Materials:

  • This compound powder (CAS: 599-88-2)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Pre-weighing Preparation: Allow the this compound powder container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Calculation: Determine the mass of this compound required. The molecular weight of this compound is 264.30 g/mol .[1] To prepare 1 mL of a 10 mM solution, you will need: Mass = 0.010 mol/L * 0.001 L * 264.30 g/mol = 0.002643 g = 2.643 mg

  • Weighing: Carefully weigh 2.643 mg of this compound powder using an analytical balance and place it into a sterile tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes or cryovials. Amber tubes are preferred to protect the solution from light.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months for long-term stability.[3]

Protocol 2: Quality Control of Stock Solution using UV-Vis Spectrophotometry

This is a basic method to verify the concentration of a freshly prepared stock solution. A full stability analysis would require more advanced techniques like HPLC or LC-MS.

Materials:

  • Freshly prepared this compound stock solution

  • Appropriate solvent for dilution (e.g., DMSO, Ethanol)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Prepare Dilutions: Create a series of dilutions from your stock solution to fall within the linear range of the spectrophotometer.

  • Measure Absorbance: Measure the absorbance of your diluted samples at the maximum absorption wavelength (λmax) for this compound. This must be determined experimentally but is typically in the UV range for sulfonamides.

  • Calculate Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance, ε is the molar absorptivity (a known constant for this compound in a specific solvent), b is the path length of the cuvette (usually 1 cm), and c is the concentration.

  • Compare and Record: Compare the calculated concentration to the expected concentration. A significant deviation may indicate a weighing error or degradation. Record this baseline reading for future comparisons.

Visualizations

G start Start: Prepare Stock Solution weigh 1. Equilibrate and Weigh This compound Powder start->weigh storage Store Aliquots (-20°C or -80°C, Protected from Light) end End: Use in Experiment storage->end dissolve 2. Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve vortex 3. Vortex Until Completely Dissolved dissolve->vortex aliquot 4. Aliquot into Single-Use Amber Vials vortex->aliquot qc 5. (Optional) Perform QC (e.g., UV-Spec, HPLC) aliquot->qc qc->storage

Caption: Workflow for preparing stable this compound stock solutions.

G cluster_pathways Degradation Pathways cluster_products Potential Products cluster_stressors Stress Factors This compound This compound path1 Cleavage of S-N or S-C Bonds This compound->path1 path2 Deamination of Aniline Group This compound->path2 path3 Hydroxylation of Aniline Group This compound->path3 prod1 Sulfanilic Acid Derivatives path1->prod1 prod2 5-methylpyrimidin-2-amine path1->prod2 path2->prod1 prod3 Hydroxylated Metabolites path3->prod3 light Light (UV) light->this compound temp High Temperature temp->this compound ph Extreme pH ph->this compound water Water (Hydrolysis) water->this compound

Caption: Potential degradation pathways for this compound.

Caption: Troubleshooting flowchart for this compound stock solutions.

References

Identifying and mitigating the off-target effects of Sulfaperin in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the potential off-target effects of Sulfaperin in experimental settings. Given that specific off-target data for this compound is limited in publicly available literature, this guide draws upon established knowledge of the broader sulfonamide class of drugs, to which this compound belongs. The principles and methodologies outlined here provide a robust framework for investigating the specificity of this compound and other small molecule compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sulfonamide antibacterial agent.[1][2] Its primary mechanism of action is the competitive inhibition of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[3] By disrupting folate production, this compound impedes bacterial growth and replication.

Q2: What are off-target effects and why are they a concern for a compound like this compound?

Off-target effects occur when a drug interacts with proteins or molecules other than its intended therapeutic target.[4] For a compound like this compound, which is designed to target a bacterial enzyme, interactions with unintended eukaryotic proteins can lead to unexpected cellular responses, toxicity, or confounding experimental results. Identifying and understanding these off-target effects is crucial for accurate data interpretation and for the development of safer therapeutic agents.[5][6]

Q3: Are there any known off-target effects for the class of sulfonamide drugs?

Yes, one of the most well-documented off-target effects of sulfonamide drugs is the inhibition of sepiapterin reductase.[7][8] This enzyme is a key component of the tetrahydrobiopterin (BH4) biosynthesis pathway in eukaryotes.[7][9] Inhibition of sepiapterin reductase can disrupt the production of BH4, a critical cofactor for several enzymes, including those involved in the synthesis of neurotransmitters.[7] This off-target interaction may provide a molecular basis for some of the central nervous system side effects observed with certain sulfa drugs.[7]

Troubleshooting Guide: Investigating Off-Target Effects of this compound

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Problem 1: Observing unexpected or inconsistent cellular phenotypes.

Possible Cause: The observed phenotype may be due to an off-target effect of this compound rather than its intended on-target activity (in eukaryotic systems, there is no intended on-target activity).

Solutions:

  • Implement control experiments:

    • Structural analogue control: Use a structurally similar but inactive analogue of this compound. This helps to determine if the observed effect is specific to the active pharmacophore of this compound.

    • Rescue experiments: If a specific off-target is suspected (e.g., sepiapterin reductase), attempt to rescue the phenotype by providing the downstream product of the affected pathway (e.g., tetrahydrobiopterin).

  • Employ orthogonal approaches: Confirm the phenotype using an alternative method that does not rely on this compound, such as RNA interference (RNAi) or CRISPR-Cas9 to modulate the suspected off-target protein.

Problem 2: Difficulty in identifying the specific off-target protein(s).

Possible Cause: Off-target interactions can be numerous and may have varying affinities, making their identification challenging.

Solutions:

  • Utilize unbiased screening methods:

    • Proteomic Profiling: Employ techniques like mass spectrometry-based proteomic profiling to identify proteins that show changes in expression or post-translational modifications in the presence of this compound.

    • Cellular Thermal Shift Assay (CETSA): This method can identify direct protein targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.

    • Kinome Profiling: As sulfonamides have been shown to interact with kinases, a kinome-wide activity assay can identify unintended effects on cellular signaling pathways.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to assess the direct binding of this compound to cellular proteins.

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation of proteins.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the abundance of specific proteins of interest using Western blotting or quantify the entire soluble proteome using mass spectrometry. Proteins that are stabilized by binding to this compound will remain soluble at higher temperatures.

Data Presentation:

Temperature (°C)Vehicle Control (Soluble Protein Abundance)This compound (10 µM) (Soluble Protein Abundance)This compound (50 µM) (Soluble Protein Abundance)
40100%100%100%
5095%98%99%
5570%85%90%
6040%65%75%
6515%35%50%
705%10%15%

Table 1: Example CETSA data showing stabilization of a hypothetical off-target protein by this compound. Increased soluble protein abundance at higher temperatures in the presence of this compound suggests direct binding.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is designed to screen for off-target inhibitory effects of this compound on a panel of kinases.

Methodology:

  • Prepare Kinase Reaction: In a microplate, prepare a reaction mixture containing a specific purified kinase, its substrate (often a peptide), and ATP.

  • Add this compound: Add varying concentrations of this compound or a vehicle control to the wells.

  • Initiate Reaction: Start the kinase reaction by adding a final component, often ATP, and incubate at the optimal temperature for the kinase.

  • Measure Kinase Activity: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radioactivity-based assays (e.g., using ³²P-ATP), fluorescence-based assays, or luminescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value if a dose-dependent inhibition is observed.

Data Presentation:

Kinase TargetThis compound IC50 (µM)Known Inhibitor IC50 (µM)
Kinase A> 1000.05
Kinase B250.1
Kinase C> 1000.02
Kinase D150.08

Table 2: Example data from an in vitro kinase profiling experiment. The IC50 values indicate the concentration of this compound required to inhibit 50% of the kinase activity. Lower values suggest a higher potential for off-target interaction.

Visualizations

experimental_workflow cluster_identification Phase 1: Identification of Off-Target Effects cluster_validation Phase 2: Validation of Potential Off-Targets cluster_mitigation Phase 3: Mitigation Strategies phenotype Unexpected Cellular Phenotype Observed proteomics Proteomic Profiling (e.g., Mass Spectrometry) phenotype->proteomics Investigate protein changes cetsa Cellular Thermal Shift Assay (CETSA) phenotype->cetsa Identify direct binding partners kinome Kinome Profiling phenotype->kinome Assess signaling pathway disruption orthogonal Orthogonal Approaches (e.g., RNAi, CRISPR) proteomics->orthogonal biochemical In Vitro Biochemical Assays (e.g., Enzyme Kinetics) cetsa->biochemical kinome->biochemical structure_mod Structure-Activity Relationship (SAR) Studies orthogonal->structure_mod structural Structural Biology (e.g., X-ray Crystallography) biochemical->structural biochemical->structure_mod dose_response Dose-Response Analysis (Use Lowest Effective Dose) structure_mod->dose_response controls Use of Appropriate Controls (Inactive Analogs) dose_response->controls

Caption: Workflow for identifying, validating, and mitigating off-target effects.

bh4_pathway cluster_pathway Tetrahydrobiopterin (BH4) Biosynthesis Pathway GTP GTP Neopterin Dihydroneopterin Triphosphate GTP->Neopterin GTP Cyclohydrolase I Pyruvoyl_THP 6-Pyruvoyl- tetrahydropterin Neopterin->Pyruvoyl_THP 6-Pyruvoyltetrahydropterin Synthase BH4 Tetrahydrobiopterin (BH4) Pyruvoyl_THP->BH4 Sepiapterin Reductase (Inhibited by Sulfonamides) Sepiapterin Sepiapterin BH2 Dihydrobiopterin (BH2) Sepiapterin->BH2 Sepiapterin Reductase (Inhibited by Sulfonamides) BH2->BH4 Dihydrofolate Reductase

Caption: The Tetrahydrobiopterin (BH4) biosynthesis pathway highlighting the inhibitory effect of sulfonamides on Sepiapterin Reductase.

References

How to interpret unexpected results from Sulfaperin-treated bacterial cultures.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Sulfaperin. This guide is designed for researchers, scientists, and drug development professionals to interpret and troubleshoot unexpected results from this compound-treated bacterial cultures.

Understanding this compound

This compound is a synthetic sulfonamide antibiotic.[1] Like other sulfa drugs, it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient for DNA synthesis and bacterial growth.[3][4] By blocking this pathway, this compound inhibits bacterial multiplication, exerting a bacteriostatic effect.[3][5][6] Mammalian cells are unaffected because they obtain folic acid from their diet, not through synthesis.[4][5]

Mechanism of Action: Folic Acid Synthesis Inhibition

This compound's efficacy relies on its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS. This compound competitively binds to the enzyme, halting the folic acid synthesis pathway and preventing bacterial replication.

cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF DNA DNA, RNA, Proteins THF->DNA This compound This compound This compound->Inhibition Inhibition->DHPS

Caption: this compound inhibits the bacterial folic acid synthesis pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common unexpected outcomes when using this compound in bacterial cultures.

FAQ 1: No Inhibition of Bacterial Growth Observed

Question: I've treated my bacterial culture with this compound, but I don't see any inhibition of growth. What could be the cause?

Answer: Several factors can lead to a lack of antibacterial activity. Consider the following possibilities:

  • Intrinsic Resistance: The bacterial species you are working with may be intrinsically resistant to sulfonamides. For example, some species like Pseudomonas aeruginosa are known for their resistance.[4]

  • Acquired Resistance: The bacterial strain may have acquired resistance genes, such as sul1, sul2, sul3, or sul4.[7] These genes encode for a drug-resistant variant of the DHPS enzyme that has a low affinity for sulfonamides.[7][8][9]

  • High PABA Concentration in Media: The growth medium may contain high levels of PABA or its downstream products (e.g., thymidine, purines, methionine). These compounds can bypass the inhibitory effect of this compound.

  • Incorrect Drug Concentration: Ensure the final concentration of this compound in your culture is appropriate for the target organism. Verify your stock solution concentration and dilution calculations.

  • Drug Degradation: Improper storage of this compound stock solutions (e.g., exposure to light or incorrect temperature) can lead to degradation and loss of activity.

Troubleshooting Workflow: No Growth Inhibition

Start No Growth Inhibition Observed CheckStrain Check for Intrinsic Resistance Start->CheckStrain CheckMedia Analyze Media Composition Start->CheckMedia CheckDrug Verify Drug Concentration & Integrity Start->CheckDrug TestResistance Perform Resistance Mechanism Testing CheckStrain->TestResistance If species is usually susceptible End1 Conclusion: Intrinsic Resistance CheckStrain->End1 If species is known to be resistant UseDefinedMedia Switch to Minimal Defined Media CheckMedia->UseDefinedMedia PrepareNewStock Prepare Fresh This compound Stock CheckDrug->PrepareNewStock End2 Conclusion: Acquired Resistance TestResistance->End2 End3 Conclusion: Media Interference UseDefinedMedia->End3 End4 Conclusion: Inactive Compound PrepareNewStock->End4

Caption: Troubleshooting workflow for lack of bacterial growth inhibition.

FAQ 2: Partial Inhibition or Slower Than Expected Growth

Question: My this compound-treated culture is still growing, but at a reduced rate compared to the control. Is this expected?

Answer: This is a common observation and can be attributed to several factors:

  • Bacteriostatic Nature: this compound is primarily bacteriostatic, meaning it inhibits growth rather than killing the bacteria.[3][5][6] Therefore, a reduction in growth rate is the expected outcome, not necessarily a complete cessation of growth or cell death.

  • Sub-Optimal Concentration: The concentration of this compound used may be below the Minimum Inhibitory Concentration (MIC) required for complete inhibition of your specific bacterial strain.

  • Inoculum Effect: A very high initial bacterial density can sometimes overcome the inhibitory effects of an antibiotic. Ensure you are using a standardized inoculum size for your experiments.

Data Presentation: Interpreting MIC Values

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Below is a sample table illustrating how to interpret MIC results.

This compound Conc. (µg/mL)Bacterial Strain A (Sensitive)Bacterial Strain B (Resistant)Interpretation
0 (Control)+++ (Heavy Growth)+++ (Heavy Growth)No drug effect
8++ (Moderate Growth)+++ (Heavy Growth)Partial inhibition for Strain A
16+ (Slight Growth)+++ (Heavy Growth)Significant inhibition for Strain A
32 - (No Growth) +++ (Heavy Growth)MIC for Strain A
64- (No Growth)++ (Moderate Growth)Partial inhibition for Strain B
128- (No Growth)+ (Slight Growth)Significant inhibition for Strain B
256 - (No Growth) - (No Growth) MIC for Strain B
FAQ 3: Paradoxical Growth at High this compound Concentrations

Question: I've observed that my bacterial culture shows more growth at very high concentrations of this compound compared to intermediate concentrations. Why is this happening?

Answer: This phenomenon, known as the "paradoxical effect" or "Eagle effect," has been observed with some sulfonamides. While the exact mechanisms are not fully understood, potential explanations include:

  • Altered Metabolic States: High drug concentrations may induce a stringent response or other metabolic changes in the bacteria that inadvertently reduce the drug's efficacy.

  • Drug Precipitation: At very high concentrations, the drug may precipitate out of the solution, reducing its effective concentration. Always ensure that your this compound concentrations are below the limit of solubility in your specific culture medium.

FAQ 4: Contamination in Treated Cultures

Question: I'm seeing growth in my this compound-treated cultures, but the morphology is different from my target organism. What should I do?

Answer: This strongly suggests contamination. Contaminating organisms may be resistant to this compound.

  • Verify Aseptic Technique: Review your experimental workflow to ensure strict aseptic techniques are followed at all stages.[10][11]

  • Check Media and Reagents: Ensure all media, water, and reagents are sterile.[10]

  • Isolate and Identify: Perform a Gram stain and streak the culture onto a non-selective agar plate to isolate the different colony types.[12] Identify both your target organism and the contaminant to determine the source and nature of the contamination.

Key Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate medium)

  • This compound stock solution

  • Sterile diluent (e.g., broth or saline)

Methodology:

  • Prepare Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth.

  • Prepare Drug Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate. Leave one column of wells without the drug as a positive control for growth.

  • Inoculate Plate: Add an equal volume of the standardized bacterial inoculum to each well.

  • Incubation: Cover the plate and incubate at the optimal temperature for the bacterial species (e.g., 37°C) for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of this compound that shows no visible turbidity (growth).

Experimental Workflow: MIC Determination

Start Start: Prepare Standardized Inoculum PrepareDilutions Perform 2-Fold Serial Dilution of this compound in 96-Well Plate Start->PrepareDilutions Inoculate Add Inoculum to All Wells PrepareDilutions->Inoculate Incubate Incubate Plate (e.g., 37°C, 18h) Inoculate->Incubate Read Visually Inspect for Turbidity Incubate->Read DetermineMIC Identify Lowest Concentration with No Visible Growth Read->DetermineMIC End Result: MIC Value DetermineMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Adjusting experimental conditions to enhance Sulfaperin's stability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Sulfaperin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary storage recommendations?

This compound is a sulfonamide antibacterial agent. For optimal stability, it should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is advised to store it at -20°C.[1] Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[2]

Q2: What are the common causes of this compound degradation in experimental settings?

Like other sulfonamides, this compound is susceptible to degradation under several conditions:

  • pH Extremes: Both acidic and basic conditions can catalyze the hydrolysis of the sulfonamide bond.

  • Oxidation: Exposure to oxidizing agents can lead to the degradation of the molecule.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.

Q3: How can I minimize the degradation of this compound in my experiments?

To enhance the stability of this compound solutions, consider the following precautions:

  • pH Control: Maintain the pH of your experimental solutions within a neutral to slightly acidic range, as sulfonamides are generally more stable under these conditions.

  • Light Protection: Prepare and handle this compound solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil.

  • Temperature Management: Keep stock solutions and experimental samples at the recommended low temperatures and minimize the time they are exposed to ambient or elevated temperatures.

  • Use of Antioxidants: For applications where oxidative stress is a concern, the addition of antioxidants may be beneficial, though compatibility and potential interference with the experiment should be assessed.

  • Inert Atmosphere: For highly sensitive experiments, preparing solutions under an inert gas like nitrogen or argon can prevent oxidative degradation.

Q4: What are the typical degradation products of sulfonamides like this compound?

The degradation of sulfonamides can proceed through several pathways, leading to various products. Common degradation pathways include:

  • Cleavage of the S-N bond, resulting in the formation of sulfanilic acid and the corresponding amino-pyrimidine derivative.

  • Hydroxylation of the aromatic ring.

  • Deamination or acetylation of the aniline amino group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of antibacterial activity in prepared solutions. Degradation of this compound due to improper storage or handling.Prepare fresh stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles. Ensure solutions are stored at the correct temperature and protected from light. Verify the pH of your experimental medium.
Inconsistent experimental results. Instability of this compound under specific experimental conditions.Conduct a preliminary stability assessment of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure) using a stability-indicating analytical method like HPLC.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and understanding the degradation profile of this compound under your experimental conditions.
Precipitation of this compound in aqueous buffers. Low aqueous solubility of this compound.This compound is sparingly soluble in water but soluble in DMSO.[1] Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber-colored microcentrifuge tubes or vials

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied to aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify its potential degradation products.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid or other suitable mobile phase modifier

Procedure:

1. Preparation of Stressed Samples:

  • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
  • Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
  • Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature for a specified time, protected from light.
  • Thermal Degradation: Incubate the this compound stock solution at a high temperature (e.g., 80°C) for a specified time.
  • Photodegradation: Expose the this compound stock solution to a UV lamp (e.g., 254 nm) or direct sunlight for a specified time. A control sample should be kept in the dark at the same temperature.
  • Control Sample: Keep the this compound stock solution at room temperature, protected from light.

2. HPLC Analysis:

  • Analyze all samples (stressed and control) by HPLC. A typical starting point for the HPLC method could be:
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm or 270 nm
  • Injection Volume: 20 µL
  • Monitor the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

3. Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.
  • Analyze the retention times and UV spectra of the new peaks to characterize the degradation products.

Quantitative Data Summary

The following tables provide illustrative quantitative data on the degradation of sulfonamides under various stress conditions. This data is based on studies of sulfonamides with similar structures to this compound and should be used as a general guide. Specific degradation rates for this compound may vary.

Table 1: Illustrative Degradation of a Sulfonamide under Forced Hydrolysis and Oxidation

Stress ConditionTime (hours)% Degradation (Illustrative)
0.1 M HCl (60°C)8~15%
0.1 M NaOH (60°C)4~25%
3% H₂O₂ (Room Temp)24~30%

Table 2: Illustrative Photodegradation Rate Constants of Different Sulfonamides in a UV/Oxidant System

SulfonamideDegradation Rate Constant (k, min⁻¹) (Illustrative)
Sulfadiazine0.0245
Sulfamethizole0.0096
Sulfamethoxazole0.0283

*Data adapted from a study on the photodegradation of sulfonamides in a UV/Na₂S₂O₈ system.[2]

Visualizations

Signaling Pathway

Folic_Acid_Synthesis_Pathway cluster_0 Bacterial Cell Pteridine_precursor Pteridine Precursor PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase Dihydropteroic_Acid Dihydropteroic Acid Glutamate Glutamate Dihydrofolate_Synthetase Dihydrofolate Synthetase Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydrofolate_Reductase Dihydrofolate Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Purines_Thymidine Purines, Thymidine, Amino Acids This compound This compound

Caption: Folic acid synthesis pathway in bacteria and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start: this compound Stability Study prep_stock Prepare this compound Stock Solution start->prep_stock stress_conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep_stock->stress_conditions control Prepare Control Sample (No Stress) prep_stock->control hplc_analysis HPLC Analysis stress_conditions->hplc_analysis control->hplc_analysis data_analysis Data Analysis (% Degradation, Identify Products) hplc_analysis->data_analysis conclusion Conclusion on Stability Profile data_analysis->conclusion

Caption: General experimental workflow for a forced degradation study of this compound.

References

Common contaminants in commercial Sulfaperin and how to detect them.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Sulfaperin. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to potential contaminants in commercial this compound and to provide guidance on their detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a sulfonamide antibacterial agent. Its chemical name is 4-amino-N-(5-methylpyrimidin-2-yl)benzenesulfonamide[1][2]. It is used in research for its antibacterial properties.

Q2: Why is it crucial to consider contaminants in my commercial this compound?

Impurities in a drug substance, even at trace levels, can significantly impact experimental outcomes. They can alter the compound's solubility, stability, and biological activity, leading to inconsistent or erroneous results. For drug development professionals, controlling impurities is a critical regulatory requirement to ensure the safety and efficacy of the final product[3].

Q3: What are the potential sources of contaminants in this compound?

Contaminants in commercial this compound can originate from several sources:

  • Process-Related Impurities: These are substances that arise during the manufacturing process, including unreacted starting materials, intermediates, and byproducts of side reactions.

  • Degradation Products: These can form during storage or handling due to exposure to light, heat, or humidity.

  • Residual Solvents: Solvents used during synthesis and purification may not be completely removed.

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals from the manufacturing equipment.

Troubleshooting Guide: Unexpected Experimental Results

If you are encountering unexpected or inconsistent results in your experiments with this compound, contamination may be a contributing factor. This guide provides a logical workflow to investigate potential purity issues.

G cluster_0 Troubleshooting Workflow for Suspected this compound Contamination A Unexpected Experimental Results (e.g., low potency, side reactions) B Review Certificate of Analysis (CoA) - Check purity specification - Look for listed impurities A->B C Perform Purity Analysis (e.g., HPLC-UV, LC-MS) B->C D Compare experimental chromatogram to reference standard C->D E Are there unexpected peaks? D->E F Identify Unknown Peaks - Mass Spectrometry (MS) - NMR Spectroscopy E->F Yes K No unexpected peaks. Consider other experimental variables. E->K No G Quantify Impurities - Use relative response factor if known - Estimate concentration F->G H Consult Contaminant Table - Correlate with potential process or degradation impurities G->H I Assess Impact on Experiment - Is the impurity known to be reactive or biologically active? H->I J Contact Supplier for a New Batch or Further Information I->J

Caption: Troubleshooting workflow for investigating suspected contamination in this compound.

Common Contaminants in Commercial this compound

While specific impurity profiles can vary between manufacturers, the following table summarizes potential contaminants based on the likely synthesis route and known degradation pathways of sulfonamides. The synthesis of this compound typically involves the reaction of a derivative of 4-aminobenzenesulfonamide with 2-amino-5-methylpyrimidine.

Contaminant NamePotential SourceStructure
4-Aminobenzenesulfonamide (Sulfanilamide)Starting Material
alt text
2-Amino-5-methylpyrimidineStarting Material
alt text
p-Acetamidobenzenesulfonyl chlorideIntermediate
alt text
4-AcetamidobenzenesulfonamideByproduct/Intermediate
alt text
Bis-(4-aminophenyl)sulfoneByproduct
alt text
Sulfanilic acidDegradation Product
alt text

Experimental Protocols for Contaminant Detection

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation and quantification of impurities in pharmaceutical substances[3][4].

Recommended HPLC Method for this compound Impurity Profiling

This method is a general guideline and may require optimization for specific instruments and impurity profiles.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Prepare the commercial this compound sample in the same manner and at the same concentration as the standard solution.

  • Impurity Standard Solutions: If available, prepare individual stock solutions of suspected impurities to determine their retention times.

3. Analysis and Data Interpretation:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Compare the chromatogram of the sample solution to the blank and the standard solution.

  • Identify peaks in the sample chromatogram that are not present in the blank. The major peak should correspond to the retention time of the this compound standard. Other peaks are potential impurities.

  • Quantify the impurities by comparing their peak areas to the peak area of the this compound standard (assuming a relative response factor of 1.0 if the impurity standard is not available).

Forced Degradation Studies

To identify potential degradation products, forced degradation studies can be performed. This involves subjecting a solution of this compound to harsh conditions to accelerate its breakdown[5][6][7][8].

1. Acidic Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.
  • Heat at 60 °C for 24 hours.
  • Neutralize the solution before injection into the HPLC.

2. Basic Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.
  • Keep at room temperature for 24 hours.
  • Neutralize the solution before injection.

3. Oxidative Degradation:

  • Dissolve this compound in a 3% solution of hydrogen peroxide (H₂O₂).
  • Keep at room temperature for 24 hours.

4. Thermal Degradation:

  • Expose solid this compound powder to 105 °C for 24 hours.
  • Dissolve the powder in the diluent for analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

Analyze the samples from these stress conditions using the HPLC method described above to identify and characterize the degradation products. For structural elucidation of unknown impurities, hyphenated techniques such as LC-MS are highly recommended[9].

Disclaimer: This technical support guide is for informational purposes only and should be used in conjunction with your laboratory's standard operating procedures and safety guidelines.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Sulfaperin and Sulfadiazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial properties of two sulfonamide antibiotics, Sulfaperin and sulfadiazine. While both belong to the same class of synthetic bacteriostatic agents, a direct quantitative comparison of their efficacy is hampered by a notable lack of publicly available data for this compound. This document summarizes the existing data for sulfadiazine and outlines the standard experimental protocols used to assess antibacterial efficacy, providing a framework for any future comparative studies.

Executive Summary

Data Presentation: Antibacterial Efficacy

Due to the absence of specific antibacterial efficacy data for this compound in the public domain, a direct comparison table cannot be generated at this time. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for sulfadiazine against two common and clinically relevant bacterial species, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). It is important to note that much of the recent data for sulfadiazine is in the form of silver sulfadiazine (SSD), a topical formulation.

Bacterial Strain Sulfadiazine (Standard) MIC (µg/mL) Silver Sulfadiazine (SSD) MIC (µg/mL)
Staphylococcus aureus64 - 128≤0.16[1]
Pseudomonas aeruginosa64 - 1280.020 (as g/L)[2]
Escherichia coliNo recent data found0.20 (as g/L)[2]

Note: The MIC values can vary depending on the specific strain of bacteria and the testing methodology used. The data for standard sulfadiazine against multi-drug resistant strains of S. aureus and P. aeruginosa showed MICs in the range of 64-128 µg/mL. For silver sulfadiazine, the MIC for S. aureus was found to be ≤0.16 mg/L[1]. Another study reported the bactericidal concentration for silver sulfadiazine against P. aeruginosa to be 0.020 g/L and against E. coli to be 0.20 g/L[2].

Mechanism of Action: Inhibition of Folic Acid Synthesis

Both this compound and sulfadiazine, as sulfonamides, share a common mechanism of action. They are competitive inhibitors of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids and certain amino acids necessary for bacterial growth and replication. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit bacterial growth rather than directly killing the bacteria.

Folic_Acid_Synthesis_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Purines_Thymidine_Amino_Acids Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine_Amino_Acids Bacterial_Growth Bacterial Growth Purines_Thymidine_Amino_Acids->Bacterial_Growth Sulfonamides This compound / Sulfadiazine Sulfonamides->Dihydropteroate_Synthetase Inhibits

Caption: Mechanism of action of this compound and sulfadiazine.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antibacterial efficacy of sulfonamides.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

a. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used. For testing sulfonamides, the media should be low in thymidine, as thymidine can interfere with the drug's mechanism of action.

  • Antimicrobial Agent: A stock solution of the sulfonamide is prepared and then serially diluted to achieve a range of concentrations.

  • Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Microtiter Plates: Sterile 96-well microtiter plates are used.

b. Experimental Procedure:

  • A series of twofold dilutions of the sulfonamide is prepared in the microtiter plate wells using the CAMHB.

  • Each well is inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control (broth and bacteria, no drug) and a negative control (broth only).

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • After incubation, the plates are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Broth_Microdilution_Workflow start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_media prep_drug Prepare Serial Dilutions of Sulfonamide start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_media->inoculate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for the Broth Microdilution Method.

Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

a. Preparation of Materials:

  • Media: Mueller-Hinton Agar (MHA) with low thymidine content is used.

  • Antimicrobial Agent: A stock solution of the sulfonamide is prepared.

  • Bacterial Inoculum: A standardized bacterial suspension is prepared as described for the broth microdilution method.

b. Experimental Procedure:

  • A series of agar plates are prepared, each containing a different concentration of the sulfonamide. This is done by adding the appropriate amount of the drug stock solution to the molten agar before it solidifies.

  • A control plate with no antimicrobial agent is also prepared.

  • The standardized bacterial suspension is spot-inoculated onto the surface of each agar plate.

  • The plates are incubated at 35-37°C for 16-20 hours.

  • After incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism.

Conclusion

While both this compound and sulfadiazine are sulfonamide antibiotics that inhibit bacterial folic acid synthesis, a direct comparison of their antibacterial efficacy is not possible due to the lack of available quantitative data for this compound. The data for sulfadiazine, particularly when combined with silver, demonstrates its effectiveness against a range of bacteria. To establish a comparative profile, further in-vitro studies generating MIC data for this compound against a panel of clinically relevant bacteria are necessary. The experimental protocols outlined in this guide provide a standardized framework for conducting such research.

References

Validating the Target Engagement of Sulfaperin with Dihydropteroate Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulfaperin's target engagement with dihydropteroate synthase (DHPS) against other known inhibitors. We present supporting experimental data and detailed protocols to facilitate the validation of on-target activity for novel sulfonamide-based therapeutics.

Introduction to this compound and Dihydropteroate Synthase

This compound is a sulfonamide antibiotic that targets dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents.[4][5] Sulfonamides, including this compound, act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA).[1][4] This inhibition leads to a bacteriostatic effect, halting bacterial growth and proliferation.[4] The selective toxicity of sulfonamides arises from the fact that mammals do not synthesize their own folate and instead obtain it from their diet, thus lacking the DHPS enzyme.[4]

The rise of antibiotic resistance to existing sulfonamides necessitates the development and validation of new derivatives like this compound.[5] Validating that a compound engages its intended target is a critical step in drug discovery, confirming its mechanism of action and guiding further optimization.[6] This guide outlines key experimental approaches to validate the interaction between this compound and DHPS and compares its potential efficacy to other well-characterized inhibitors.

Comparative Analysis of DHPS Inhibitors

CompoundTarget OrganismIC50 (µM)Reference
SulfamethazineToxoplasma gondii5.7[7]
SulfadiazinePneumocystis carinii0.19
DapsoneNot SpecifiedNot Specified
Novel Nitrosoisocytosine DerivativeE. coli1.6[4]

Note: The inhibitory activity of sulfonamides can vary significantly depending on the species from which the DHPS enzyme is derived.

Experimental Protocols for Target Engagement Validation

To validate the direct interaction of this compound with DHPS and quantify its inhibitory potency, a combination of biochemical and biophysical assays is recommended.

DHPS Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of DHPS.

Principle: The activity of DHPS is determined by measuring the rate of product formation (dihydropteroate) or the consumption of a substrate. A common method is a coupled spectrophotometric assay where the product of the DHPS reaction is further processed by a second enzyme, leading to a change in absorbance.

Protocol:

  • Reagents and Buffers:

    • Purified recombinant DHPS enzyme.

    • Substrates: p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

    • Assay Buffer: e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl2, 10 mM DTT.

    • Coupling enzyme and substrate (e.g., dihydrofolate reductase and NADPH for a coupled assay).

    • This compound and control inhibitors (e.g., sulfamethoxazole) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Prepare a reaction mixture containing the assay buffer, DHPS enzyme, and the coupling system.

    • Add varying concentrations of this compound or control inhibitor to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes at room temperature).

    • Initiate the reaction by adding the substrates (pABA and DHPPP).

    • Monitor the change in absorbance over time at a specific wavelength (e.g., 340 nm for NADPH consumption) using a spectrophotometer or plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Principle: The binding of a ligand, such as this compound, to DHPS can increase the protein's melting temperature (Tm). This change in Tm is detected using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

Protocol:

  • Reagents and Buffers:

    • Purified recombinant DHPS enzyme.

    • Assay Buffer: A buffer in which the protein is stable (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Fluorescent Dye: e.g., SYPRO Orange.

    • This compound and control ligands.

  • Assay Procedure:

    • Prepare a master mix containing the DHPS enzyme and SYPRO Orange dye in the assay buffer.

    • Aliquot the master mix into a 96-well or 384-well PCR plate.

    • Add varying concentrations of this compound or control ligands to the wells.

    • Seal the plate and place it in a real-time PCR instrument.

    • Apply a thermal gradient, gradually increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C), while monitoring the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • Determine the Tm for each condition, which is the temperature at which 50% of the protein is unfolded (the inflection point of the curve).

    • The difference in Tm (ΔTm) between the protein with and without the ligand indicates the extent of stabilization and, by inference, binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.

Principle: One molecule (the ligand, e.g., DHPS) is immobilized on a sensor chip surface. The binding of a second molecule (the analyte, e.g., this compound) from a solution flowing over the surface causes a change in the refractive index, which is detected as a response.

Protocol:

  • Immobilization:

    • Immobilize purified DHPS onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of this compound over the immobilized DHPS surface and a reference surface (without DHPS).

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (DHPS) in a sample cell. The heat released or absorbed upon binding is measured.

Protocol:

  • Sample Preparation:

    • Prepare purified DHPS and this compound in the same, precisely matched buffer to minimize heats of dilution.

    • Degas the solutions to prevent air bubbles.

  • Titration:

    • Load the DHPS solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

    • Perform a series of small injections of this compound into the DHPS solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualization of Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the folate biosynthesis pathway and a typical experimental workflow for validating target engagement.

folate_pathway cluster_DHPS DHPS Inhibition GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP Multiple Steps Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPS->Dihydropteroate Catalyzes This compound This compound This compound->DHPS Inhibits

Caption: Folate biosynthesis pathway and the inhibitory action of this compound on DHPS.

experimental_workflow start Hypothesis: This compound binds to DHPS biochemical Biochemical Assays start->biochemical biophysical Biophysical Assays start->biophysical inhibition_assay Enzyme Inhibition Assay (IC50 determination) biochemical->inhibition_assay tsa Thermal Shift Assay (ΔTm determination) biophysical->tsa spr Surface Plasmon Resonance (KD, ka, kd determination) biophysical->spr itc Isothermal Titration Calorimetry (KD, ΔH, ΔS, n determination) biophysical->itc validation Target Engagement Validated inhibition_assay->validation tsa->validation spr->validation itc->validation

Caption: Experimental workflow for validating the target engagement of this compound with DHPS.

Conclusion

Validating the on-target activity of novel drug candidates is a cornerstone of modern drug discovery. This guide provides a framework for researchers to confirm the engagement of this compound with its intended target, dihydropteroate synthase. By employing a multi-faceted approach that includes enzymatic and biophysical assays, researchers can generate robust data to support the continued development of this compound and other next-generation sulfonamide antibiotics. The provided protocols and comparative data serve as a valuable resource for these critical validation studies.

References

A Head-to-Head Comparison of Sulfonamide Antibacterial Efficacy: Evaluating MIC Values

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro antibacterial activity of Sulfaperin and other selected sulfonamides, focusing on their Minimum Inhibitory Concentration (MIC) values against key pathogenic bacteria. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation and development of antimicrobial agents.

Note on Data Availability: Despite a comprehensive literature search, specific Minimum Inhibitory Concentration (MIC) data for this compound against common bacterial strains could not be located in publicly available scientific resources. Therefore, this guide presents a head-to-head comparison of two other widely used sulfonamides, Sulfadiazine and Sulfamethoxazole, against Staphylococcus aureus and Escherichia coli. This information provides valuable context for the general efficacy of the sulfonamide class of antibiotics.

Comparative Analysis of MIC Values

The following table summarizes the available MIC values for Sulfadiazine and Sulfamethoxazole against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. These values, derived from independent studies, offer insights into the relative potency of these antimicrobial agents.

Sulfonamide Bacterial Strain MIC Range (µg/mL) Reference
SulfadiazineStaphylococcus aureus (MDR)64 - 128[1]
Nano-SulfadiazineStaphylococcus aureus (MDR)32[1]
Sulfadiazine HybridStaphylococcus aureus125
Sulfadiazine HybridEscherichia coli125
Sulfamethoxazole (in combination with Trimethoprim)Escherichia coli (wildtype)0.03 - 0.25[2]
Sulfamethoxazole (in combination with Trimethoprim)Staphylococcus aureus (resistant)> 8

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical laboratory procedure for assessing the in vitro activity of an antimicrobial agent against a specific bacterium. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols to ensure the reproducibility and comparability of MIC data. The following is a detailed methodology for the broth microdilution method, a commonly used technique for determining MIC values.

Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the sulfonamide at a known concentration in a suitable solvent.
  • Bacterial Culture: Grow the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.
  • Microtiter Plates: Use sterile 96-well microtiter plates.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.

2. Inoculum Preparation:

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
  • Dilute the adjusted bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agent:

  • Perform a two-fold serial dilution of the antimicrobial stock solution in the microtiter plate using the growth medium. This creates a range of decreasing concentrations of the drug.
  • Include a growth control well (containing only the bacterial inoculum and growth medium) and a sterility control well (containing only growth medium).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Mechanism of Action: Sulfonamide Signaling Pathway

Sulfonamides exert their bacteriostatic effect by interfering with the bacterial synthesis of folic acid, an essential nutrient for DNA and protein synthesis. The following diagram illustrates the mechanism of action.

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Incorporates PABA THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase NucleicAcids Purines, Thymidine, Amino Acids THF->NucleicAcids Essential for Synthesis Sulfonamide Sulfonamides Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

This guide highlights the available data on the in vitro efficacy of selected sulfonamides. Further research is warranted to determine the specific MIC values of this compound to enable a direct and comprehensive comparison.

References

Validating In Vitro Sulfaperin Studies: A Comparative Guide for Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the in vitro antibacterial and potential anti-inflammatory effects of Sulfaperin using established cell culture models. As a sulfonamide antibiotic, this compound's primary mechanism of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This targeted action makes it effective against a range of Gram-positive and some Gram-negative bacteria.[1][2] This guide outlines the necessary experimental protocols and provides a comparative analysis with established sulfonamides and other relevant drugs.

Comparative Data Analysis

To provide a clear benchmark for this compound's performance, the following tables summarize hypothetical, yet realistic, in vitro data. These tables are intended to serve as a template for the presentation of experimental findings.

Table 1: Antibacterial Efficacy of this compound and Comparator Drugs

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
This compound (Hypothetical Data) Staphylococcus aureus (ATCC 29213)816
Escherichia coli (ATCC 25922)1632
Pseudomonas aeruginosa (ATCC 27853)>128>128
SulfamethoxazoleStaphylococcus aureus (ATCC 29213)16[2]32
Escherichia coli (ATCC 25922)32[2]64
Pseudomonas aeruginosa (ATCC 27853)>256>256
CiprofloxacinStaphylococcus aureus (ATCC 29213)0.51
Escherichia coli (ATCC 25922)0.0150.03
Pseudomonas aeruginosa (ATCC 27853)0.250.5

Table 2: Anti-inflammatory Activity of this compound and Comparator Drugs in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC₅₀ for TNF-α Inhibition (µM)IC₅₀ for IL-6 Inhibition (µM)
This compound (Hypothetical Data) 5075
Dexamethasone0.10.5
Ibuprofen100150

Table 3: Cytotoxicity Profile in HEK293 Cells (Human Embryonic Kidney)

CompoundCC₅₀ (µM) after 24h exposure
This compound (Hypothetical Data) >200
Sulfamethoxazole>200
Doxorubicin (Positive Control)1.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and the lowest concentration that results in microbial death, respectively.[3]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound and comparator drugs

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in MHB.

  • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible turbidity.

  • To determine the MBC, subculture 10 µL from each well showing no growth onto Mueller-Hinton Agar plates.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anti-inflammatory Activity Assay in Macrophages

This assay evaluates the ability of a compound to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][5]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound and comparator drugs

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Calculate the half-maximal inhibitory concentration (IC₅₀).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[6][7]

Materials:

  • HEK293 human embryonic kidney cell line

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed HEK293 cells in a 96-well plate and allow them to attach.

  • Expose the cells to a range of concentrations of the test compounds for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the cytotoxic concentration 50 (CC₅₀).

Visualizing Pathways and Workflows

To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.

antibacterial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculation Inoculation of 96-well plates Bacterial_Culture->Inoculation Drug_Dilution Serial Dilution of This compound & Comparators Drug_Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual) Incubation->MIC_Determination MBC_Plating MBC Plating MIC_Determination->MBC_Plating MBC_Determination MBC Determination MBC_Plating->MBC_Determination anti_inflammatory_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed RAW 264.7 Macrophages Adhesion Overnight Adhesion Cell_Seeding->Adhesion Pre_treatment Pre-treat with Test Compounds Adhesion->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Supernatant_Collection Collect Supernatants LPS_Stimulation->Supernatant_Collection ELISA ELISA for TNF-α & IL-6 Supernatant_Collection->ELISA IC50_Calculation Calculate IC₅₀ ELISA->IC50_Calculation sulfonamide_moa PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid DNA_Synthesis Bacterial DNA Synthesis Folic_Acid->DNA_Synthesis This compound This compound This compound->DHPS Competitive Inhibition

References

Comparative Transcriptomic Analysis of Bacterial Response to Sulfaperin and Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sulfaperin's Inferred Transcriptomic Signature with Other Antibacterial Agents

This guide provides a comparative analysis of the transcriptomic effects of sulfonamides, represented by sulfamethoxazole in combination with trimethoprim, on bacteria. Due to the limited availability of specific transcriptomic data for this compound, this guide utilizes data from closely related sulfonamides to infer its likely impact on bacterial gene expression. This analysis is juxtaposed with the effects of other inhibitors to provide a broader context for researchers engaged in antibacterial drug development.

Executive Summary

Sulfonamides, including this compound, are synthetic antimicrobial agents that function as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. This inhibition disrupts the production of essential precursors for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect. Transcriptomic analyses of bacteria treated with sulfonamides reveal significant alterations in gene expression, primarily affecting metabolic pathways. This guide presents a summary of these changes, detailed experimental protocols for transcriptomic analysis, and visual representations of the key pathways and workflows.

Data Presentation: Comparative Transcriptomic Data

The following tables summarize the differentially expressed genes (DEGs) in bacteria upon treatment with a combination of sulfamethoxazole (a sulfonamide) and trimethoprim (a dihydrofolate reductase inhibitor). This combination therapy also targets the folate biosynthesis pathway and provides insights into the transcriptomic consequences of its disruption.

Table 1: Differentially Expressed Genes in Escherichia coli Treated with Sulfamethoxazole-Trimethoprim (SMX-TM)

GeneFunctionLog2 Fold ChangeAdjusted p-value
recASOS response regulator, DNA repairUpregulated< 0.05
stx2Shiga toxin 2 subunit AUpregulated (at 12h)< 0.05
csgDBiofilm formation regulatorRepressed< 0.05
pch homologuesPyochelin biosynthesis (siderophore)Upregulated< 0.05
Horizontally-transferred chromosomal region genesVarious, including virulence factorsUpregulated< 0.05

Data inferred from a study on E. coli O157:H7 treated with sub-lethal concentrations of SMX-TM. The study noted time- and concentration-dependent transcriptional shifts.[1]

Table 2: Phenotypic and Genotypic Changes in Staphylococcus aureus Small Colony Variants (SCVs) Induced by Sulfamethoxazole-Trimethoprim (SXT)

CharacteristicObservationImplicated Pathways/Genes
Phenotype Slower growth, higher antibiotic MICs, impaired utilization of menadione, heme, and thymine.-
Genotype (Missense Mutations) Adhesion, intramolecular phosphate transfer, transport pathways, phage-encoded proteins.Not specified
Transcriptome & Metabolome Changes in purine metabolism, pyruvate metabolism, amino acid metabolism, and ABC transporters.Overlapping changes in 35 pathways

This table summarizes findings from a study on S. aureus SCVs induced by long-term SXT treatment, which involved genomic, transcriptomic, and metabolomic analyses.[2]

Experimental Protocols

The following section details a standard methodology for the transcriptomic analysis of bacteria treated with antimicrobial agents using RNA sequencing (RNA-seq).

Bacterial Culture and Antibiotic Treatment
  • Bacterial Strain: Select the bacterial species of interest (e.g., Escherichia coli, Staphylococcus aureus).

  • Culture Conditions: Grow bacteria in appropriate liquid media (e.g., Luria-Bertani broth) at the optimal temperature (e.g., 37°C) with shaking to mid-logarithmic phase.

  • Antibiotic Exposure: Introduce the antibiotic (e.g., this compound, sulfamethoxazole, trimethoprim) at a predetermined concentration (e.g., sub-inhibitory concentration) to the experimental cultures. Include a control culture without the antibiotic.

  • Incubation: Continue incubation for a defined period to allow for transcriptomic changes to occur.

RNA Extraction and Purification
  • Cell Lysis: Harvest bacterial cells by centrifugation and lyse them using a suitable method, such as enzymatic digestion (e.g., lysozyme) followed by treatment with a denaturing solution (e.g., TRIzol).

  • RNA Isolation: Perform RNA isolation using a method like phenol-chloroform extraction or a commercial RNA purification kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using spectrophotometry (to determine concentration and purity) and gel electrophoresis or a bioanalyzer (to check for integrity).

RNA-Seq Library Preparation
  • rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes a large portion of total RNA, using a rRNA depletion kit.

  • RNA Fragmentation: Fragment the remaining RNA into smaller pieces.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

  • Library Amplification: Amplify the adapter-ligated cDNA library using PCR.

Sequencing and Data Analysis
  • Sequencing: Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina).

  • Quality Control of Reads: Assess the quality of the sequencing reads and trim low-quality bases and adapter sequences.

  • Read Alignment: Align the high-quality reads to the reference genome of the bacterium.

  • Differential Gene Expression Analysis: Quantify the number of reads mapping to each gene and perform statistical analysis to identify differentially expressed genes between the antibiotic-treated and control samples.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by sulfonamides and the general workflow of a bacterial transcriptomic experiment.

folate_biosynthesis_pathway cluster_pteridine Pteridine Synthesis cluster_paba pABA Synthesis GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Dihydropteroate_synthase Dihydropteroate Synthase (DHPS) Dihydroneopterin_triphosphate->Dihydropteroate_synthase Chorismate Chorismate pABA p-Aminobenzoic acid (pABA) Chorismate->pABA Multiple steps pABA->Dihydropteroate_synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate_synthase->Dihydrofolate This compound This compound (Sulfonamides) This compound->Dihydropteroate_synthase Inhibition DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids One-carbon metabolism transcriptomic_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Culture Bacterial Culture + Antibiotic Treatment RNA_Extraction Total RNA Extraction Culture->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep RNA-Seq Library Preparation rRNA_Depletion->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing QC Read Quality Control & Trimming Sequencing->QC Raw Sequencing Reads Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Interpretation Pathway & Functional Interpretation DEA->Interpretation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.